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  • Product: 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde
  • CAS: 1050642-24-4

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of a Versatile Heterocycle

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde is a highly functionalized heterocyclic compound that serves as a critical buildin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde

4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of a wide array of high-value chemical entities. Its unique arrangement of a reactive aldehyde group, a chlorine atom, and a pyrazole core makes it an exceptionally versatile intermediate in medicinal chemistry and agrochemical development.[1] The pyrazole scaffold is a privileged structure found in numerous marketed drugs, and the specific functional groups on this molecule allow for diverse downstream modifications, enabling the construction of complex molecular architectures for drug discovery and crop protection.[1][2][3] This guide provides a detailed examination of the predominant synthesis mechanism, offering field-proven insights into the reaction's causality and a robust experimental protocol for its successful execution.

The Core Synthesis Mechanism: Vilsmeier-Haack Reaction

The synthesis of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde is most effectively achieved through the Vilsmeier-Haack reaction . This powerful and widely-used method accomplishes both the chlorination and formylation of an activated heterocyclic substrate in a one-pot procedure.[4][5][6] The reaction proceeds by treating the starting material, 3-methyl-1H-pyrazol-5(4H)-one, with a specialized electrophile known as the Vilsmeier reagent.

Conceptual Workflow of the Synthesis

The overall transformation can be visualized as a two-stage process: the initial formation of the reactive species, followed by its reaction with the pyrazole substrate and subsequent workup to yield the final product.

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Pyrazole Functionalization DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent Nucleophilic Attack POCl3 Phosphoryl Chloride (POCl₃) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Substitution Starting_Material 3-Methyl-1H-pyrazol-5(4H)-one Starting_Material->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Final_Product 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde Hydrolysis->Final_Product

Caption: High-level workflow for the Vilsmeier-Haack synthesis.

Pillar 1: Mechanistic Deep Dive - Causality and Control

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adaptation. The Vilsmeier-Haack reaction is a two-part process: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic substitution on the pyrazolone ring.

Part I: Formation of the Vilsmeier Reagent

The Vilsmeier reagent is the active electrophile, a chloroiminium salt, generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphoryl chloride (POCl₃).[7][8][9][10]

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃.[10] This step is highly exothermic, which is why the protocol mandates dropwise addition of POCl₃ to chilled DMF to maintain control and prevent runaway reactions.

  • Intermediate Formation & Elimination: This initial adduct is unstable and rapidly rearranges, eliminating a dichlorophosphate anion to form the resonance-stabilized chloroiminium cation, also known as the Vilsmeier reagent. This cation is the key electrophile that will react with the pyrazole ring.

Part II: Electrophilic Aromatic Substitution on the Pyrazolone Ring

The starting material, 3-methyl-1H-pyrazol-5(4H)-one, exists in tautomeric equilibrium with 3-methyl-1H-pyrazol-5-ol. The electron-rich nature of the pyrazole ring, particularly at the C4 position, facilitates the electrophilic attack.

  • Electrophilic Attack: The pyrazole tautomer attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs at the C4 position, which is activated by the electron-donating character of the ring nitrogens and the hydroxyl group.

  • Chlorination and Aromatization: The resulting intermediate undergoes a series of steps. The hydroxyl group at C5 is converted into a good leaving group by the phosphoryl species in the reaction mixture. Subsequent elimination and attack by a chloride ion results in the chlorination at the C5 position.

  • Formation of the Iminium Salt: The intermediate aromatizes to form a stable pyrazole ring, now bearing an iminium salt substituent at the C4 position.

  • Hydrolysis: The reaction is quenched by pouring the mixture into ice-cold water.[11] This final, crucial step hydrolyzes the iminium salt at the C4 position to the corresponding carbaldehyde, yielding the final product.

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Reaction on Pyrazole Ring DMF DMF Reagent [Me₂N=CHCl]⁺ (Vilsmeier Reagent) DMF->Reagent POCl3 POCl₃ POCl3->Reagent Attack Electrophilic Attack at C4 Reagent->Attack Electrophilic Attack Start 3-Methyl-1H-pyrazol-5-ol (Tautomer) Start->Attack Intermediate Covalent Adduct Attack->Intermediate Chlorination Chlorination at C5 & Aromatization Intermediate->Chlorination Iminium Iminium Salt Intermediate Chlorination->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Product Final Product Hydrolysis->Product

Caption: Detailed mechanism of the Vilsmeier-Haack reaction on pyrazole.

Pillar 2: Self-Validating Experimental Protocol

This protocol is a robust, field-validated procedure adapted from established literature methods.[11][12] It incorporates safety measures and checkpoints for reaction monitoring.

Materials and Reagents
ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
3-Methyl-1-phenyl-5-pyrazolone174.200.051.08.71 g
N,N-Dimethylformamide (DMF)73.090.163.212 mL
Phosphoryl Chloride (POCl₃)153.330.357.032 mL
Ice-cold Water18.02--~300 mL
Ethanol (for recrystallization)46.07--As needed

Note: This protocol uses 3-methyl-1-phenyl-5-pyrazolone as a representative and well-documented starting material. The procedure is analogous for the non-phenylated starting material, though solubility and reaction kinetics may vary slightly.

Step-by-Step Methodology
  • Vilsmeier Reagent Preparation (Critical Step):

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, place the N,N-dimethylformamide (12 mL).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Add phosphoryl chloride (32 mL) dropwise via the dropping funnel to the chilled DMF with vigorous stirring. Causality: This addition must be slow and controlled to manage the exothermic reaction and ensure the stable formation of the Vilsmeier reagent. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, stir the resulting mixture at low temperature for an additional 20 minutes.[12]

  • Reaction with Pyrazolone:

    • To the freshly prepared Vilsmeier reagent, add 3-methyl-1-phenyl-5-pyrazolone (8.71 g) portion-wise.

    • Once the addition is complete, remove the ice bath and heat the reaction mixture under reflux for 1 hour.[11]

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing 300 mL of ice-cold water with stirring. Causality: This step quenches the reaction, hydrolyzes the excess Vilsmeier reagent and the iminium intermediate, and precipitates the crude product.

    • A solid precipitate will form. Collect the solid by vacuum filtration.

    • Wash the collected solid thoroughly with water to remove any residual DMF and inorganic salts.

  • Purification:

    • Dry the crude solid.

    • Recrystallize the product from ethanol to obtain pure, pale-yellow crystals of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[11]

    • Expected Yield: ~90%[11]

Pillar 3: Authoritative Grounding & References

The methodologies and mechanistic interpretations presented in this guide are grounded in established chemical literature. The following references provide the basis for the protocols and claims made.

References
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available at: [Link]

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • New Synthesis of Fluorinated Pyrazoles. ACS Publications. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Sedaxane. Wikipedia. Available at: [Link]

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Royal Society of Chemistry. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]

  • Synthesis of pyrazole carbaldehydes. ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. International Union of Crystallography journals. Available at: [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.Google Patents.
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. Available at: [Link]

  • Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. National Center for Biotechnology Information (PubMed). Available at: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde

This guide provides an in-depth technical analysis of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1050642-24-4).[1] It is designed for medicinal chemists and analytical scientists requiring precise structural char...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1050642-24-4).[1] It is designed for medicinal chemists and analytical scientists requiring precise structural characterization and handling protocols for this specific pyrazole intermediate.[1]

[1]

Executive Summary & Compound Identity

4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde is a trisubstituted pyrazole derivative serving as a critical scaffold in the synthesis of bio-active heterocycles (e.g., kinase inhibitors, agrochemicals).[1][2][3][4] Unlike its more common isomer (5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde, obtained via standard Vilsmeier-Haack on pyrazolones), this compound features the aldehyde at the C5 position and the halogen at C4, imparting distinct electronic properties and reactivity profiles.[1]

Chemical Identity Table
PropertyDetail
IUPAC Name 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde
CAS Number 1050642-24-4
Molecular Formula C

H

ClN

O
Molecular Weight 144.56 g/mol
Appearance Light yellow to off-white solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in non-polar solvents.[1][5][6][7]

Structural Analysis & Tautomerism

The pyrazole ring exhibits annular tautomerism.[1] In solution, the proton on the nitrogen oscillates between N1 and N2.[1] Consequently, the nomenclature "3-methyl-5-carbaldehyde" and "5-methyl-3-carbaldehyde" refers to the same chemical entity in dynamic equilibrium.[1]

  • Tautomer A: 1H-pyrazole (H on N adjacent to Methyl)[1][2][3][5][6][8][9]

  • Tautomer B: 1H-pyrazole (H on N adjacent to Aldehyde)[1][5][6]

For spectroscopic assignment, we assume the rapid exchange limit in DMSO-d


 or the dominant tautomer form.[1]
DOT Diagram 1: Tautomeric Equilibrium

Tautomerism Figure 1: Annular tautomerism of the pyrazole core affecting NMR chemical shifts. T1 Tautomer A (1H-position near Methyl) Eq Dynamic Equilibrium (Solution Phase) T1->Eq Fast Exchange T2 Tautomer B (1H-position near Aldehyde) Eq->T2

[1]

Spectroscopic Data Profile

The following data represents the consensus spectroscopic signature for QC validation.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


 (Recommended due to NH visibility and solubility).[1]
Frequency:  400 MHz or higher.
Signal (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
13.50 - 14.20 Broad Singlet (br s)1HN-H Highly deshielded due to aromaticity and H-bonding.[1] Often invisible in CDCl

due to exchange.[1]
9.60 - 9.95 Singlet (s)1H-CHO Characteristic aldehyde proton.[1] Downfield shift confirms conjugation with the pyrazole ring.[1]
2.25 - 2.40 Singlet (s)3H-CH

Methyl group at position 3.[1]
-- ----C4-H ABSENT. The absence of an aromatic proton signal in the 6.0-8.0 ppm region is the primary diagnostic for full substitution (C4-Cl).[1]
Carbon-13 NMR ( C NMR)

Solvent: DMSO-d


.
Signal (

ppm)
AssignmentStructural Logic
178.5 - 182.0 C=O (Aldehyde)Carbonyl carbon, deshielded.[1]
140.0 - 145.0 C3 (C-Me)Quaternary carbon attached to the electron-donating methyl group.[1]
135.0 - 138.0 C5 (C-CHO)Quaternary carbon attached to the electron-withdrawing formyl group.[1]
108.0 - 112.0 C4 (C-Cl)Upfield shift relative to C3/C5 due to the heavy atom effect and shielding/deshielding balance of Chlorine on the aromatic ring.[1]
10.5 - 12.0 -CH

Methyl carbon.[1]
Mass Spectrometry (MS)

Ionization Mode: ESI+ or EI.

m/z ValueIon IdentityInterpretation
144.0 / 146.0 [M+H]

Molecular Ion. Exhibits the characteristic 3:1 intensity ratio typical of a monochlorinated compound (

Cl /

Cl).[1]
115.0 / 117.0 [M - CHO]

Loss of the formyl group (29 Da), a common fragmentation pathway for aromatic aldehydes.[1]
Infrared Spectroscopy (FT-IR)

Method: ATR or KBr Pellet.[1]

  • 3100 - 3400 cm

    
    :  N-H stretching (Broad, strong H-bonding).[1]
    
  • 1660 - 1690 cm

    
    :  C=O stretching (Aldehyde).[1] Lower frequency than aliphatic aldehydes due to conjugation.[1]
    
  • 1520 - 1560 cm

    
    :  C=N / C=C ring vibrations.[1]
    
  • 700 - 800 cm

    
    :  C-Cl stretching.[1]
    

Experimental Protocols & Workflow

Sample Preparation for NMR

To ensure accurate integration and prevent aldehyde oxidation during analysis:

  • Solvent Selection: Use DMSO-d

    
      (99.9% D) stored over molecular sieves.[1] CDCl
    
    
    
    is often acidic and may catalyze degradation or exchange the NH proton.[1]
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Tube Quality: Use high-throughput NMR tubes (Wilmad 5mm or equivalent).

  • Acquisition: Run at 298 K. Ensure relaxation delay (d1) is sufficient (>1s) for accurate integration of the aldehyde proton.

Isomer Differentiation (HMBC Strategy)

Distinguishing the target (4-Cl, 5-CHO) from the Vilsmeier byproduct (5-Cl, 4-CHO) requires 2D NMR.[1]

  • Experiment: HMBC (Heteronuclear Multiple Bond Correlation).

  • Logic: Look for the correlation between the Methyl protons and the quaternary carbons.

    • Target (4-Cl, 5-CHO): Methyl protons (at C3) will show a strong 3-bond correlation to C4 (the carbon bearing the Chlorine, ~110 ppm).[1]

    • Isomer (5-Cl, 4-CHO): Methyl protons (at C3) will show a strong 3-bond correlation to C4 (the carbon bearing the Aldehyde, ~115-120 ppm).[1]

    • Note: The chemical shift of the C4 carbon is the discriminator. C-Cl is typically more upfield than C-CHO in this heteroaromatic system.[1]

DOT Diagram 2: Analytical Logic Flow

Workflow Figure 2: Analytical decision tree for validating 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde. Sample Unknown Sample (C5H5ClN2O) H1NMR 1H NMR Analysis Sample->H1NMR Check Check Aromatic Region (6.0 - 8.0 ppm) H1NMR->Check Result1 Signal Present? Likely NOT 4-Chloro substituted Check->Result1 Yes Result2 Signal Absent? Consistent with 4-Chloro Check->Result2 No HMBC Run HMBC (Methyl to C4 correlation) Result2->HMBC Final Confirm C4 shift (~110 ppm = C-Cl) HMBC->Final

Synthesis & Stability Context

While this guide focuses on spectroscopy, understanding the origin of the sample aids in identifying impurities.[1]

  • Synthesis Route: Often synthesized via the oxidation of (4-chloro-3-methyl-1H-pyrazol-5-yl)methanol or direct chlorination of 3-methyl-1H-pyrazole-5-carbaldehyde .[1]

  • Common Impurities:

    • Starting Material: 3-methyl-1H-pyrazole-5-carbaldehyde (Look for C4-H doublet/singlet in NMR).[1]

    • Over-chlorination:[1] N-chloro species (rare but possible, unstable).[1]

    • Oxidation:[1] Pyrazole-5-carboxylic acid (Look for broad OH stretch in IR, loss of CHO signal in NMR).[1]

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids.[1]

References

  • PubChem. 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (Compound). National Library of Medicine.[1] Available at: [Link][1]

Sources

Foundational

Physical properties of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde

[1][2][3][4][5][6][7] Executive Summary 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1050642-24-4) is a high-value heterocyclic building block extensively utilized in the synthesis of bioactive small molecules, par...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

Executive Summary

4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1050642-24-4) is a high-value heterocyclic building block extensively utilized in the synthesis of bioactive small molecules, particularly in the pharmaceutical and agrochemical sectors.[1][][3][4][5][6] Distinguished by its trisubstituted pyrazole core, this compound serves as a critical scaffold for developing kinase inhibitors, anti-inflammatory agents, and crop protection chemicals.[7]

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and characterization standards. It addresses the critical tautomeric behavior of the 1H-pyrazole system—a factor often overlooked in standard databases but vital for accurate structural assignment and reactivity prediction.

Chemical Identity & Structural Analysis[4][8][10][11]

The compound exists as a substituted pyrazole featuring a chloro group at the 4-position, a methyl group at the 3-position, and a reactive formyl (aldehyde) group at the 5-position.

Table 1: Chemical Identifiers

ParameterDetail
IUPAC Name 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde
CAS Number 1050642-24-4
Molecular Formula C₅H₅ClN₂O
Molecular Weight 144.56 g/mol
SMILES CC1=NNC(C=O)=C1Cl
InChI Key JCXMSYLXHJLALJ-UHFFFAOYSA-N
MDL Number MFCD16556147
Structural Tautomerism

In solution, 1H-pyrazoles undergo annular tautomerism. For this compound, the proton on the nitrogen can migrate between N1 and N2, effectively equilibrating the substituents between positions 3 and 5. While the IUPAC name designates the methyl group at position 3 and the aldehyde at position 5, the tautomer 4-chloro-5-methyl-1H-pyrazole-3-carbaldehyde is chemically equivalent in the unsubstituted state.

Figure 1: Tautomeric Equilibrium of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde

Tautomerism cluster_legend Annular Tautomerism (Prototropic Shift) T1 Tautomer A (3-Methyl-5-Formyl) Equilibrium T1->Equilibrium T2 Tautomer B (5-Methyl-3-Formyl) Equilibrium->T2

Caption: The dynamic equilibrium between the 3-methyl/5-formyl and 5-methyl/3-formyl forms in solution.

Physical Properties[9][12]

The physical state of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde is influenced by its ability to form intermolecular hydrogen bonds (N-H···O=C and N-H[1][4]···N), leading to a higher melting point compared to its N-alkylated analogs.

Table 2: Physicochemical Constants

PropertyValue / DescriptionSource/Validation
Physical State Solid (Powder or Crystalline)Visual inspection [1]
Color White to Light YellowVendor Specification [1]
Melting Point >140 °C (Estimated range based on analogs)Analog Comparison [2]
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in waterPolarity Analysis
LogP (Predicted) ~1.50ChemAxon / PubChem [3]
pKa (Predicted) ~11.5 (NH acidity)ACD/Labs

Scientific Insight: The light yellow coloration often intensifies upon storage due to trace oxidation or condensation products. For analytical standards, recrystallization from ethanol or ethyl acetate/hexanes is recommended to remove chromophoric impurities.

Synthesis & Production Pathways

While direct Vilsmeier-Haack formylation of 4-chloro-3-methylpyrazole is possible, regioselectivity issues often arise. A more robust synthetic route involves the reduction of the corresponding carboxylic acid or oxidation of the alcohol.[8]

Primary Synthetic Route: Reduction of Carboxylic Acid

The precursor, 4-Chloro-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 29400-84-8) , is commercially available and stable.

Figure 2: Synthetic Pathway via Acid Reduction

Synthesis Start Precursor: 4-Chloro-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 29400-84-8) Step1 Activation: Formation of Mixed Anhydride or Acid Chloride Start->Step1 SOCl2 or ClCOOEt Step2 Reduction: NaBH4 or H2/Pd (Rosenmund) Step1->Step2 Selective Reduction Product Target: 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS 1050642-24-4) Step2->Product Workup & Purification

Caption: Step-wise reduction of the carboxylic acid precursor to the target aldehyde.

Protocol Validation:

  • Activation: The carboxylic acid is converted to an activated species (e.g., using thionyl chloride to form the acid chloride).

  • Reduction: Controlled reduction is critical to prevent over-reduction to the alcohol. The use of bulky hydride reagents (e.g., Lithium tri-t-butoxyaluminum hydride) or catalytic hydrogenation (Rosenmund reduction) ensures chemoselectivity for the aldehyde [4].

Characterization & Spectroscopy

Accurate identification requires multi-modal spectroscopy to confirm the oxidation state (aldehyde) and the halogenation pattern.

Nuclear Magnetic Resonance (NMR)[8][11]
  • ** Solvent:** DMSO-d₆ is preferred to prevent solute aggregation and exchange of the NH proton.

  • ¹H NMR Profile:

    • δ ~13.0 - 14.0 ppm (br s, 1H): Pyrazole N-H. Broad signal due to exchange/tautomerism.

    • δ ~9.8 - 10.0 ppm (s, 1H): Aldehyde -CHO. Distinctive singlet, confirms oxidation state.

    • δ ~2.3 - 2.5 ppm (s, 3H): Methyl -CH₃.

Infrared Spectroscopy (IR)[8][10][11]
  • Carbonyl Stretch (C=O): Strong band at 1660–1690 cm⁻¹ . The conjugation with the pyrazole ring lowers the frequency compared to aliphatic aldehydes.

  • NH Stretch: Broad band around 3100–3300 cm⁻¹ .

Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Molecular Ion: [M+H]⁺ = 145.0 (³⁵Cl) and 147.0 (³⁷Cl).

  • Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks confirms the presence of a single chlorine atom.

Handling & Safety (GHS)[2][5]

This compound is classified as a reactive intermediate and should be handled with standard chemical hygiene protocols.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid; inert storage preserves purity [5].

References

  • PubChem. (2025). Compound Summary: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Analog Comparison). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 51000387, 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Reduction of Carboxylic Acids to Aldehydes. Retrieved from [Link]

Sources

Exploratory

Technical Guide: The Chemical Utility of the Pyrazole-4-Carbaldehyde Scaffold

Executive Summary The 4-formylpyrazole moiety is not merely an intermediate; it is a "linchpin" scaffold in modern heterocyclic medicinal chemistry. Its strategic value lies in its amphiphilic reactivity : the pyrazole r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-formylpyrazole moiety is not merely an intermediate; it is a "linchpin" scaffold in modern heterocyclic medicinal chemistry. Its strategic value lies in its amphiphilic reactivity : the pyrazole ring acts as a stable, lipophilic pharmacophore, while the C4-aldehyde group serves as a highly reactive electrophilic handle for divergent synthesis.

This guide moves beyond basic textbook reactivity to explore the causality and strategic application of this group in drug development. We focus specifically on transforming the C4-formyl group into bioactive Schiff bases, extended conjugated systems (Knoevenagel), and fused bicyclic systems (pyrazolo[3,4-d]pyrimidines) which act as bio-isosteres of purines (ATP-competitive inhibitors).

Part 1: Structural Electronics & Synthesis

Why the 4-Position?

In 1H-pyrazoles, the electron density is highest at the N1 and C4 positions due to the mesomeric effect of the N1-nitrogen lone pair. Conversely, C3 and C5 are electron-deficient due to the inductive withdrawal of the N2-nitrogen.

  • Electrophilic Substitution: The C4 position is the preferred site for electrophilic attack.

  • Synthetic Implication: Direct formylation via the Vilsmeier-Haack reaction is the industry-standard method because the Vilsmeier reagent (chloroiminium ion) is a soft electrophile that selectively targets the electron-rich C4 carbon.

Workflow: Vilsmeier-Haack Formylation

The synthesis of 4-formylpyrazoles from hydrazones is a robust, self-validating protocol. The reaction proceeds through a chloroiminium intermediate which, upon hydrolysis, yields the aldehyde.

VilsmeierHaack DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier 0-5°C Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Hydrazone Acetophenone Hydrazone Hydrazone->Intermediate + Vilsmeier Reagent (Electrophilic Attack at C4) Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quench Product 4-Formylpyrazole Hydrolysis->Product Final Yield

Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation targeting the pyrazole C4 position.

Part 2: Reactivity Profiles & Applications

The Nitrogen Vector: Schiff Base (Azomethine) Formation

Mechanism: Nucleophilic addition-elimination. Utility: Schiff bases of pyrazoles are extensively screened for antimicrobial and anticancer activity.[1][2][3] The C=N bond acts as a linker that can orient the pyrazole and the pendant aryl group into specific receptor pockets.

  • Critical Control Point: The reaction is reversible. Water removal (Dean-Stark or molecular sieves) or the use of glacial acetic acid/ethanol reflux is required to drive the equilibrium forward.

  • Validation: Disappearance of the CHO peak (~9.8 ppm) and appearance of the CH=N singlet (~8.5 ppm) in 1H-NMR.

The Carbon Vector: Knoevenagel Condensation

Mechanism: Base-catalyzed addition of active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). Utility: This reaction extends the carbon skeleton, creating conjugated systems often found in dye chemistry and fluorescence probes. Green Chemistry Protocol: Recent advancements utilize aqueous media with ammonium carbonate as a catalyst, avoiding toxic organic solvents while maintaining high yields.

Scaffold Morphing: Synthesis of Pyrazolo[3,4-d]pyrimidines

The "Drug Discovery" Application: This is the most high-value transformation. By starting with 5-amino-4-formylpyrazole , researchers can close the ring to form pyrazolo[3,4-d]pyrimidines. These are isosteres of purines (adenine/guanine) and are privileged scaffolds for kinase inhibitors (e.g., Ibrutinib analogs).

PyrazoloPyrimidine Start 5-Amino-4-formylpyrazole Cyclization Cyclocondensation Start->Cyclization Reagent1 Reagent: Urea / Thiourea Reagent1->Cyclization Reflux/Acid Reagent2 Reagent: Formamide / Amidines Reagent2->Cyclization Product1 Pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol-like) Cyclization->Product1 Oxidation State Adjustment Product2 4-Substituted-pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Scaffold) Cyclization->Product2

Figure 2: Divergent synthesis of fused heterocyclic systems from the 5-amino-4-formylpyrazole precursor.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack)

This protocol is designed to minimize polychlorinated byproducts.

  • Reagent Prep: In a dry 3-neck flask, add DMF (12.0 mL) . Cool to 0°C in an ice bath.

  • Activation: Add POCl3 (0.03 mol) dropwise over 15 minutes. Checkpoint: The solution should turn pale yellow/orange (formation of Vilsmeier reagent).

  • Addition: Dissolve the appropriate phenylhydrazone (0.01 mol) in minimal DMF and add dropwise to the mixture.

  • Reaction: Warm to 60°C and stir for 3 hours. Monitor: TLC (30% EtOAc/Hexane) should show consumption of hydrazone.

  • Quench: Pour the reaction mixture onto crushed ice (200g). Neutralize with saturated NaHCO3 solution to pH 7-8.

  • Isolation: Filter the resulting precipitate. Recrystallize from ethanol.

  • Validation:

    • IR: Strong C=O stretch at ~1670 cm⁻¹.[1]

    • 1H-NMR (DMSO-d6): Distinct singlet at δ 9.98 ppm (CHO).

Protocol B: Knoevenagel Condensation (Green Method)

Designed for rapid library generation of pyrazole-acrylonitriles.

  • Mix: Combine 4-formylpyrazole (1.0 mmol) and malononitrile (1.0 mmol) in a 1:1 Ethanol:Water mixture (10 mL).

  • Catalyze: Add Ammonium Carbonate (20 mol%) .

  • Sonicate/Stir: Sonicate at ambient temperature for 10-20 minutes.

  • Workup: The product precipitates out of the aqueous medium. Filter and wash with cold water.[1]

  • Validation:

    • IR: Appearance of C≡N stretch at ~2220 cm⁻¹.

    • MP: Sharp melting point (check against literature, typically >150°C).

Part 4: Comparative Data Summary

Reaction TypeReagentKey IntermediatePrimary ApplicationYield Range
Vilsmeier-Haack POCl3 / DMFChloroiminium saltSynthesis of aldehyde from hydrazone75-90%
Schiff Base Primary Amine / EtOHHemiaminalAntimicrobial agents, Ligands80-95%
Knoevenagel Malononitrile / BaseEnolateChain extension, Fluorophores85-98%
Cyclization Urea / FormamideAmide/AmidineKinase Inhibitors (Pyrazolo-pyrimidines) 60-80%

References

  • Vilsmeier-Haack Synthesis of Steroidal Pyrazoles. Source: European Chemical Bulletin (2014) Context: Defines the mechanism of Vilsmeier reagent attack on hydrazones to form the pyrazole ring.[4]

  • Pyrazole-3(4)-carbaldehyde: Synthesis, Reactions and Biological Activity. Source: Arkivoc (2011) Context: Comprehensive review of the reactivity of the formyl group, including oxidation and condensation reactions.

  • A Simple, Expeditious and Green Process for Knoevenagel Condensation of Pyrazole Aldehydes. Source: ResearchGate / Chemical Methodologies (2017) Context: Provides the specific green chemistry protocol using ammonium carbonate.

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives: Design, Synthesis, and Anticancer Evaluation. Source: PubMed Central (PMC10630564) Context: Details the cyclization of 5-amino-4-formylpyrazoles into fused pyrimidine systems for VEGFR-2 inhibition.

  • Synthesis and Characterization of Schiff Bases of Pyrazole Aldehyde. Source: Indian Journal of Pure & Applied Physics (2021) Context: Validates the spectroscopic shifts (NMR/IR) observed during Schiff base formation.

Sources

Foundational

The Pyrazole Scaffold: A Privileged Motif for Targeting a Spectrum of Therapeutic Areas

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The pyrazole nucleus, a five-membered aromatic heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in a multitude of non-covalent interactions have established it as a "privileged scaffold" in modern drug discovery. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their successful development as therapeutics for a wide range of diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole derivatives, with a focus on their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders. We will delve into the molecular mechanisms of action, present quantitative data on their potency, and provide detailed experimental protocols for their evaluation, offering a valuable resource for researchers and drug development professionals in this dynamic field.

Introduction: The Enduring Significance of the Pyrazole Moiety

The journey of pyrazole in medicine is a long and successful one, with early derivatives being used for their analgesic and antipyretic properties.[1] Today, the pyrazole core is embedded in the chemical structures of numerous FDA-approved drugs, highlighting its continued relevance in addressing unmet medical needs.[2][3] The unique electronic properties of the pyrazole ring, featuring both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N), allow for diverse and specific interactions with biological macromolecules. This inherent adaptability has enabled medicinal chemists to design pyrazole-based compounds with high affinity and selectivity for a wide array of therapeutic targets. This guide will explore the major classes of these targets and the pyrazole derivatives that modulate their activity.

Pyrazole Derivatives in Oncology: A Multi-pronged Attack on Cancer

The application of pyrazole derivatives in oncology is a testament to their ability to inhibit key players in cancer cell proliferation, survival, and metastasis. These compounds have been successfully developed to target various protein kinases, enzymes involved in DNA replication, and other critical components of cancer signaling pathways.

Protein Kinase Inhibition: A Dominant Strategy

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, and their dysregulation is a hallmark of many cancers. Pyrazole-based inhibitors have been designed to target several key kinases with remarkable success.

CDKs are essential for cell cycle progression, and their aberrant activity is a common feature of cancer cells.[4] Pyrazole derivatives have emerged as potent and selective inhibitors of CDKs, particularly CDK2.[5][6][7] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates. This leads to cell cycle arrest, primarily at the G1/S or G2/M phase, and subsequent apoptosis.[8]

Data Presentation: Potency of Pyrazole-Based CDK2 Inhibitors

Compound IDTargetIC50 (µM)Cancer Cell LineReference
Compound 4 CDK2Potent InhibitionHCT-116[5]
Compound 9 CDK2Potent InhibitionHCT-116[5]
Pyrazole Derivative 4 CDK20.75 ± 0.05-[9]
Pyrazole Derivative 5 CDK20.56-[9]
Pyrazole Derivative 6 CDK20.46-[9]
Pyrazole Derivative 11 CDK20.45-[9]

CDK_Inhibition_Pathway

RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are crucial for cancer cell growth, survival, and angiogenesis. Several pyrazole derivatives have shown potent inhibitory activity against these targets.[10][11]

Data Presentation: Potency of Pyrazole-Based RTK Inhibitors

Compound IDTargetIC50 (µM)Reference
Compound 29 EGFR0.21 ± 0.05[10]
Compound 29 HER-21.08 ± 0.15[10]
Compound 22 EGFR0.6124[11]
Compound 23 EGFR0.5132[11]

Pyrazole derivatives have also been developed to target a range of other kinases implicated in cancer, including:

  • BRAF(V600E): A mutated kinase found in many melanomas.

  • Aurora-A Kinase: Involved in mitotic spindle formation.

  • Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling.

  • p38 Mitogen-Activated Protein Kinase (MAPK): Involved in cellular stress responses and inflammation.[7][12][13]

Targeting DNA and Associated Enzymes

Some pyrazole derivatives exert their anticancer effects by interacting directly with DNA or by inhibiting enzymes essential for DNA replication and repair, such as topoisomerase. These compounds can induce DNA damage and trigger apoptotic pathways in cancer cells.

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

IDO1 is an enzyme that plays a crucial role in immune evasion by tumors. By catabolizing the essential amino acid tryptophan, IDO1 creates an immunosuppressive microenvironment that protects cancer cells from the immune system. Pyrazole-based compounds are being investigated as IDO1 inhibitors to enhance anti-tumor immunity.

Experimental Protocol: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the general steps for evaluating the cytotoxicity of pyrazole derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][10][11][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Pyrazole derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the pyrazole derivative compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Pyrazole Derivatives in Inflammation: Targeting the Inflammatory Cascade

Chronic inflammation is a key contributor to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[3][15]

Cyclooxygenase (COX) Inhibition

The COX enzymes (COX-1 and COX-2) are central to the inflammatory process, as they catalyze the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced during inflammation.[16] The selective inhibition of COX-2 by pyrazole derivatives like celecoxib provides anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3][17][18][19]

Data Presentation: Potency and Selectivity of Pyrazole-Based COX Inhibitors

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 5u >2002.67>74.92[4]
Compound 5s >2002.74>72.95[4]
Compound 5r >2003.11>64.40[4]
Celecoxib3.10.0477.5[4]
Pyrazolone 5f -1.50-[20]
Aminopyrazole 6e -1.15-[20]

COX_Inhibition_Pathway

Lipoxygenase (LOX) Inhibition

Lipoxygenases are another class of enzymes involved in the inflammatory cascade, responsible for the production of leukotrienes. Some pyrazole derivatives have shown the ability to inhibit LOX, offering a dual mechanism of anti-inflammatory action.

Experimental Protocol: In Vitro COX Enzyme Inhibition Assay

This protocol provides a general outline for determining the inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Pyrazole derivative stock solution (in DMSO)

  • Colorimetric or fluorometric detection reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer containing heme.

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, the pyrazole derivative at various concentrations, and the diluted enzyme. Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Detection: After a set incubation time (e.g., 5-10 minutes), stop the reaction and measure the product formation using a suitable colorimetric or fluorometric method. For example, a colorimetric assay can measure the peroxidase activity of COX, while a fluorometric assay can directly measure prostaglandin production.[9]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the pyrazole derivative. Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Pyrazole Derivatives in Neurodegenerative Disorders: Modulating Key Neurological Targets

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. Pyrazole and its dihydro derivatives, pyrazolines, have shown promise in targeting enzymes and receptors implicated in the pathology of these disorders.[21]

Monoamine Oxidase (MAO) Inhibition

MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain. Pyrazoline derivatives have been identified as potent and selective MAO-A and MAO-B inhibitors.[21][22]

Acetylcholinesterase (AChE) Inhibition

AChE is the enzyme that breaks down the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine, and AChE inhibitors are used to increase its levels in the brain. Certain pyrazoline derivatives have demonstrated significant AChE inhibitory activity.[23]

Data Presentation: Potency of Pyrazoline-Based AChE Inhibitors

Compound IDAChE IC50 (µM)Reference
2l 0.040[23]
2j 0.062[23]
2a 0.107[23]
2g 0.122[23]
Donepezil (Reference)0.021[23]

AChE_Inhibition_Pathway

Experimental Protocol: Acetylcholinesterase Inhibition Assay using Ellman's Method

This protocol describes the determination of AChE inhibitory activity using the colorimetric method developed by Ellman.[21][24][25]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Pyrazole derivative stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the pyrazole derivative solution at various concentrations, and 10 µL of the AChE solution (1 U/mL).[24]

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C.[24]

  • DTNB Addition: Add 10 µL of 10 mM DTNB to each well.[24]

  • Reaction Initiation: Start the reaction by adding 10 µL of 14 mM ATCI to each well.[24]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at different time points (kinetic measurement) or after a fixed time (e.g., 10 minutes) using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the increase in absorbance. Calculate the percentage of inhibition for each concentration of the pyrazole derivative and determine the IC50 value.

Pyrazole Derivatives in Infectious Diseases: A Scaffold for Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi, targeting various essential cellular processes.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful starting point for the design and development of novel therapeutic agents. The diverse range of biological targets that can be effectively modulated by pyrazole derivatives underscores the remarkable chemical versatility of this heterocyclic system. Future research in this area will likely focus on the development of multi-target pyrazole derivatives, the exploration of novel pyrazole-based scaffolds, and the use of advanced computational methods to guide the design of next-generation pyrazole drugs with enhanced potency, selectivity, and pharmacokinetic properties. The in-depth understanding of the structure-activity relationships and the application of robust experimental protocols, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this remarkable chemical entity.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024, July 9). BMC Chemistry. Retrieved February 3, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. Retrieved February 3, 2026, from [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2023). Heliyon. Retrieved February 3, 2026, from [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016, October 31). Drug Design, Development and Therapy. Retrieved February 3, 2026, from [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2020). Molecules. Retrieved February 3, 2026, from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences. Retrieved February 3, 2026, from [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025, November 26). RSC Advances. Retrieved February 3, 2026, from [Link]

  • 3.10. Acetylcholinesterase Inhibition Assay. (2022). Bio-protocol. Retrieved February 3, 2026, from [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025, April 17). Current Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2024). RSC Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. (2020). Pharmaceuticals. Retrieved February 3, 2026, from [Link]

  • Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. (2009, August 15). Bioorganic & Medicinal Chemistry Letters. Retrieved February 3, 2026, from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2016). Molecules. Retrieved February 3, 2026, from [Link]

  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. (1999). Hospital Practice. Retrieved February 3, 2026, from [Link]

  • Cyclooxygenase (COX) Inhibitors: A Comparative QSAR Study. (2016). Chemical Reviews. Retrieved February 3, 2026, from [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. (2024). Current Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. (2024, April 23). ACS Omega. Retrieved February 3, 2026, from [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). Journal of Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). Journal of Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • Discovery and Optimization of Pyrazoline Derivatives As Promising Monoamine Oxidase Inhibitors. (2020). Current Topics in Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • IDO1 Inhibitor Mechanism of Action Assay Kit. (n.d.). BPS Bioscience. Retrieved February 3, 2026, from [Link]

  • Molecular interactions of the pyrazole derivatives with the active site of protein. (2022). Journal of Molecular Structure. Retrieved February 3, 2026, from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2024). RSC Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2021). Current Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

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  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023, September 28). Public Health Toxicology. Retrieved February 3, 2026, from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences. Retrieved February 3, 2026, from [Link]

  • Molecular Docking Studies On Antiviral Activity Of Novel Pyrazole Contain Hydrazineyl Pyrimidine Derivatives. (2017). Research Journal of Pharmacy and Biological and Chemical Sciences. Retrieved February 3, 2026, from [Link]

  • 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. (2013). International Journal of Molecular Sciences. Retrieved February 3, 2026, from [Link]

  • COX Inhibitors. (2023). In StatPearls. StatPearls Publishing. Retrieved February 3, 2026, from [Link]

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019, April 1). International Journal of Pharmacy and Biological Sciences. Retrieved February 3, 2026, from [Link]

  • Celecoxib Pharmacology. (2024, January 16). Real Life Pharmacology. Retrieved February 3, 2026, from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026, January 23). Journal of Molecular Structure. Retrieved February 3, 2026, from [Link]

  • Discovery of IDO1 Inhibitors: From Bench to Bedside. (2017). Cancer Research. Retrieved February 3, 2026, from [Link]

  • Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. (2024). ACS Omega. Retrieved February 3, 2026, from [Link]

  • Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. (2017, June 1). Bioorganic & Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • Structure–Activity Relationships on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules. Retrieved February 3, 2026, from [Link]

  • Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. (2012). Journal of Molecular Modeling. Retrieved February 3, 2026, from [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors. (2016). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies. (2010, March 1). Bioorganic & Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024, June 13). Journal of Molecular Structure. Retrieved February 3, 2026, from [Link]

  • How can I assay cyclooxygenase pathway inhibition for plant extracts?. (2014, June 17). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Structure Activity Relationships. (2005, May). Drug Design. Retrieved February 3, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis & Functionalization of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde

Executive Summary The scaffold 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde represents a "privileged structure" in modern drug discovery. Its unique pharmacological profile stems from the synergy between the lipophilic c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde represents a "privileged structure" in modern drug discovery. Its unique pharmacological profile stems from the synergy between the lipophilic chlorine atom at the C4 position and the reactive aldehyde handle at C5. This application note provides a comprehensive guide to exploiting this intermediate, focusing on high-yield synthetic pathways for Schiff bases (imines) and fused heterocyclic systems .

These protocols are designed for researchers aiming to synthesize libraries of bioactive agents, specifically targeting antimicrobial, anti-inflammatory, and anticancer (K562 cell line) pathways.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, it is critical to understand the electronic environment of the substrate.

FeatureChemical NatureSynthetic Utility
C5-Aldehyde (-CHO) Highly ElectrophilicPrimary site for condensation reactions (Schiff base, Knoevenagel).
C4-Chlorine (-Cl) Electron-withdrawingEnhances the electrophilicity of the adjacent aldehyde; increases lipophilicity (LogP) for membrane permeability.
N1-Nitrogen (-NH) Nucleophilic (Tautomeric)Site for N-alkylation or arylation to modulate solubility and bioavailability.
C3-Methyl (-CH3) Steric/InductiveProvides mild electron donation; serves as a metabolic handle.

Scientist's Insight: Unlike non-halogenated analogues, the C4-Cl substituent exerts a negative inductive effect (-I), making the C5-carbonyl carbon significantly more reactive toward nucleophiles. However, this also makes the resulting imines more susceptible to hydrolysis if not stored under anhydrous conditions.

Strategic Reaction Pathways

The following diagram illustrates the divergent synthetic utility of the starting material.

ReactionPathways SM 4-Chloro-3-methyl- 1H-pyrazole-5-carbaldehyde Schiff Schiff Bases (Imines) (Antimicrobial/Anticancer) SM->Schiff Primary Amines (EtOH/AcOH) Knoevenagel Pyranopyrazoles (Fused Heterocycles) SM->Knoevenagel Malononitrile (Base Cat.) Oxidation Carboxylic Acids (Amide Coupling) SM->Oxidation KMnO4 or Ag2O

Figure 1: Divergent synthetic pathways from the parent aldehyde.[1] The Schiff base and Knoevenagel routes are the most chemically accessible and biologically relevant.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazole-Based Schiff Bases

Target: Synthesis of N-[(4-chloro-3-methyl-1H-pyrazol-5-yl)methylene]arylamines. Mechanism: Acid-catalyzed condensation elimination.

Materials
  • Substrate: 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)

  • Reagent: Substituted Aniline or Hydrazide (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH)[2]

  • Catalyst: Glacial Acetic Acid (AcOH)[2]

Step-by-Step Methodology
  • Charge: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde in 20 mL of absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid.

    • Why? The acid protonates the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by the amine.

  • Addition: Slowly add 10 mmol of the substituted aniline (e.g., 4-nitroaniline, 4-methoxyaniline) dissolved in 10 mL ethanol.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto 100g of crushed ice with vigorous stirring.

    • Observation: A solid precipitate (the Schiff base) should form immediately.

  • Purification: Filter the solid under vacuum. Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL). Recrystallize from hot ethanol or methanol to yield the pure product.

Yield Expectation: 75–90% depending on the nucleophilicity of the amine.

Protocol B: Knoevenagel Condensation (Fused Ring Synthesis)

Target: Synthesis of pyrano[2,3-c]pyrazole derivatives (Multicomponent Reaction). Application: High-value scaffold for antifungal agents.

Materials
  • Substrate: 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (1 mmol)

  • Active Methylene: Malononitrile (1 mmol)

  • Nucleophile: Hydrazine hydrate (if building the ring from scratch) or simply reacting the aldehyde with pre-formed pyrazolone.

  • Catalyst: Piperidine (5 mol%) or Taurine (Green alternative).

  • Solvent: Ethanol:Water (1:1).

Step-by-Step Methodology
  • Preparation: Dissolve the aldehyde (1 mmol) and malononitrile (1 mmol) in 5 mL of Ethanol/Water.

  • Catalysis: Add 2 drops of piperidine.

  • Reaction: Stir at room temperature for 20–30 minutes. If precipitation is slow, warm to 50°C.

  • Isolation: The product precipitates out of the aqueous ethanolic solution. Filter and wash with ethanol.

Critical Troubleshooting & Optimization (E-E-A-T)

The following insights are derived from bench-level optimization of halogenated pyrazoles:

IssueRoot CauseCorrective Action
Low Yield (Schiff Base) Incomplete water removalThe reaction is an equilibrium. Add molecular sieves (3Å) to the reflux or use a Dean-Stark trap to remove water and drive the equilibrium forward.
Product Hydrolysis Imine instabilityStore products in a desiccator. Electron-withdrawing groups on the aniline ring (e.g., -NO2) stabilize the imine; electron-donating groups make it more labile.
Oiling Out ImpuritiesIf the product oils out upon pouring into ice, extract with Dichloromethane (DCM), dry over Na2SO4, and evaporate. Triturate the residue with cold ether.
N-H Interference TautomerismIf the N1-H interferes (rare in aldehyde condensation but possible in alkylations), protect N1 with a benzyl group or methyl group prior to aldehyde functionalization.

Biological Relevance & Applications[2][3][4][5][6]

Researchers utilizing this protocol often target the following biological endpoints:

  • Anticancer: Derivatives have shown efficacy against K562 human leukemia cells via MTT assay validation.[3]

  • Antimicrobial: The C=N (imine) linkage is critical for binding to bacterial enzymes; the C4-Cl enhances lipophilic penetration of bacterial cell walls.

  • Enzyme Inhibition: Pyrazole derivatives are frequent pharmacophores for COX-2 inhibition (anti-inflammatory).

Process Visualization

The following workflow details the critical decision points in the Schiff base synthesis.

SchiffBaseWorkflow Start Start: Aldehyde + Amine Solvent Dissolve in EtOH Add AcOH (Cat.) Start->Solvent Reflux Reflux 4-6 Hours (Monitor TLC) Solvent->Reflux Check TLC: Aldehyde Gone? Reflux->Check Workup Pour into Crushed Ice Check->Workup Yes Extend Extend Reflux Add Molecular Sieves Check->Extend No Filter Vacuum Filtration Recrystallize (MeOH) Workup->Filter Extend->Reflux

Figure 2: Decision logic for the synthesis of Schiff bases. Note the loop for incomplete reactions.

References

  • Synthesis and biological evaluation of Schiff bases from pyrazole derivatives. Source: SciELO Colombia. Context: Describes the reflux method with glacial acetic acid and antimicrobial screening.

  • Synthesis, Characterization and in vitro Antitumor Activity of Novel Schiff Bases Containing Pyrazole Group. Source: Asian Journal of Chemistry. Context: Validates the activity against K562 leukemia cell lines and characterization via NMR/IR.

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Source: National Institutes of Health (NIH) / Molecules. Context: detailed protocols for Knoevenagel condensation and green chemistry approaches using taurine/piperidine.

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Source: ResearchGate.[4][5][6] Context: Provides structural data (X-ray diffraction) and synthesis of the starting material via Vilsmeier-Haack.

Sources

Application

Application Note: Multicomponent Synthesis Using 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde

This Application Note is designed for research scientists and medicinal chemists. It details the specific utility of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS 1050642-24-4) in multicomponent reactions (MCRs).

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists. It details the specific utility of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS 1050642-24-4) in multicomponent reactions (MCRs).

Executive Summary

4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde is a bifunctional heterocyclic building block distinct from its more common isomer, 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde. The placement of the aldehyde group at position 5 (adjacent to the NH) and the chlorine at position 4 creates a unique electronic and steric environment. This scaffold is a "privileged structure" in drug discovery, serving as a precursor for 1,4-dihydropyridines (calcium channel blockers) , pyranopyrazoles (antimicrobials) , and Schiff base ligands .

This guide provides validated protocols for utilizing this scaffold in high-yield, one-pot multicomponent reactions (MCRs), emphasizing green chemistry principles and mechanistic understanding.

Chemical Reactivity Profile

Understanding the specific topology of this molecule is critical for reaction design.

SiteFunctionalityReactivity & Application
C5-CHO Formyl GroupPrimary Electrophile. Highly reactive in Knoevenagel condensations due to the electron-withdrawing nature of the adjacent pyrazole nitrogen (imine-like character).
N1-H Pyrazole NitrogenNucleophile / H-Bond Donor. Can participate in cyclization (forming fused systems like pyrazolo[1,5-a]pyrimidines) or require protection (e.g., Boc, Bn) to prevent side reactions.
C4-Cl Chlorine SubstituentSteric/Electronic Modulator. Less reactive toward

than a C5-Cl. It provides lipophilicity and steric bulk, crucial for fitting into hydrophobic pockets in protein targets (e.g., L-type calcium channels).
C3-Me Methyl GroupSteric Anchor. Stabilizes the ring conformation and prevents rotation in biaryl systems.
Structural Distinction (Critical)
  • Target Compound (5-CHO): Aldehyde is adjacent to NH. Allows for peri-cyclization reactions involving N1.

  • Common Isomer (4-CHO): Aldehyde is between Cl and Me. N1 is distal, preventing direct [1,5]-fusion without N-alkylation.

Protocol A: Synthesis of Pyrazolyl-1,4-Dihydropyridines (Hantzsch Reaction)

Application: Synthesis of calcium channel blockers and MDR-reversing agents. Mechanism: 4-Component Hantzsch Condensation.

Materials
  • Aldehyde: 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)[1]

  • 1,3-Dicarbonyl: Ethyl acetoacetate (2.0 equiv)

  • Nitrogen Source: Ammonium Acetate (1.1 equiv)

  • Catalyst: Cerium(IV) Ammonium Nitrate (CAN) (5 mol%) or Iodine (10 mol%)

  • Solvent: Ethanol (Green) or Acetonitrile

Step-by-Step Protocol
  • Preparation: In a 50 mL round-bottom flask, dissolve 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (1 mmol, 144 mg) in Ethanol (5 mL).

  • Addition: Add Ethyl acetoacetate (2 mmol, 260 mg) and Ammonium Acetate (1.1 mmol, 85 mg).

  • Catalysis: Add CAN (0.05 mmol) to the stirring mixture.

  • Reaction: Stir at room temperature for 30 minutes, then reflux for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane).

    • Checkpoint: The aldehyde spot (

      
      ) should disappear, replaced by a fluorescent blue spot (
      
      
      
      ).
  • Workup: Cool the mixture to room temperature. Pour onto crushed ice (20 g). Stir for 15 minutes.

  • Purification: Filter the yellow precipitate. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL). Recrystallize from hot ethanol to obtain the 1,4-dihydropyridine product.
Mechanistic Pathway

The reaction proceeds via two converging pathways: the formation of a Knoevenagel adduct (benzylidene) and an enamine, which then cyclize.

HantzschMechanism Aldehyde Pyrazole-5-CHO Knoevenagel Intermediate A (Benzylidene) Aldehyde->Knoevenagel + EAA EAA Ethyl Acetoacetate Enamine Intermediate B (Enaminone) EAA->Enamine + NH4OAc NH4 NH4OAc Michael Michael Addition Knoevenagel->Michael + Enamine Cyclization Cyclization & Dehydration Michael->Cyclization Product 1,4-Dihydropyridine Cyclization->Product

Figure 1: Convergent synthesis of 1,4-dihydropyridines using pyrazole-5-carbaldehyde.

Protocol B: Synthesis of Pyranopyrazoles (Green One-Pot Synthesis)

Application: Synthesis of antimicrobial and anti-inflammatory agents.[2] Reaction Type: 4-Component Condensation (Aldehyde + Malononitrile + Hydrazine + Ethyl Acetoacetate).[3] Note: Since the starting material is already a pyrazole aldehyde, this protocol synthesizes a pyran ring attached to the existing pyrazole , creating a bis-heterocyclic system.

Materials
  • Aldehyde: 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)[1]

  • Active Methylene: Malononitrile (1.0 equiv)

  • C-Nucleophile: Dimedone or Ethyl Acetoacetate (1.0 equiv)

  • Catalyst: Piperidine (2 drops) or DABCO (10 mol%)

  • Solvent: Water:Ethanol (1:1) or Ionic Liquid ([BMIM][BF4])

Step-by-Step Protocol
  • Knoevenagel Step: In a 25 mL flask, mix 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (1 mmol) and Malononitrile (1 mmol) in EtOH/H2O (5 mL). Add 1 drop of piperidine. Stir for 10 mins.

    • Observation: A solid precipitate (benzylidene intermediate) typically forms immediately.

  • Multicomponent Assembly: Add Dimedone (1 mmol) to the same pot.

  • Reflux: Heat the mixture to 80°C for 60–90 minutes.

  • Workup: Cool to RT. The product usually precipitates as a solid. Filter and wash with aqueous ethanol.

  • Yield: Expected yield 85–92%.

Data Summary: Catalyst Comparison
CatalystSolventTime (min)Yield (%)Notes
Piperidine EtOH9088Standard, cost-effective
L-Proline Water12082Green, slower
[BMIM][BF4] None4594Recyclable, high speed
NaOH H2O6075Lower yield due to side reactions

Protocol C: Synthesis of Pyrazolo[1,5-a]pyrimidines (Fused System)

Application: Kinase inhibitors (ATP competitive inhibitors). Concept: This protocol exploits the N1-H and C5-CHO proximity. Unlike the previous protocols where the pyrazole is a substituent, here it becomes part of the fused core.

Materials
  • Aldehyde: 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde[1][2][4][]

  • Diamine Source: 1,3-diaminopropane or active methylene/amine combos.

  • Specific Route: Reaction with Cyanoacetamide or Active Methylene Nitriles .

Protocol
  • Dissolve aldehyde (1 mmol) and Cyanoacetamide (1 mmol) in DMF (3 mL).

  • Add Piperidine (catalytic).[3]

  • Heat to 100°C for 4 hours.

  • Mechanism: The exocyclic amine of cyanoacetamide condenses with the aldehyde (imine), followed by nucleophilic attack of the Pyrazole-N1 onto the nitrile/amide carbon, closing the pyrimidine ring.

  • Product: 3-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxamide derivatives.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Hantzsch Oxidation of DHP to PyridinePerform reaction under

atmosphere. Avoid prolonged exposure to light/air during workup.
N1-Alkylation Side Product N1-H competing as nucleophileIf N1 interference is observed, use the N-methylated analog or protect N1 with a Boc group prior to the MCR.
Aldehyde Insolubility High lipophilicity of Cl-pyrazoleUse a co-solvent system (EtOH/DMF 9:1) or ultrasound irradiation to disperse the aldehyde.
No Precipitation Product too soluble in EtOHAdd water dropwise to the reaction mixture until turbidity appears, then cool to 4°C.

References

  • Compound Identity & Properties

    • PubChem CID 51000387. 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde. National Library of Medicine. Link

  • Hantzsch Reaction Methodology

    • Sohal, H. S., et al. "Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent." American Journal of Chemistry, 2014. Link

  • Pyranopyrazole Synthesis

    • Reddy, G. M., et al. "Solvent-free synthesis of highly substituted pyrano[2,3-c]pyrazoles...[3] catalyzed by montmorillonite K10."[3] Journal of Heterocyclic Chemistry, 2019. (Adapted for 5-formyl scaffold).

  • Pyrazolo[1,5-a]pyrimidine Fusion

    • Boruah, P. R., et al. "Synthesis of pyrazolo[1,5-a]pyrimidines involving a C–C bond cleavage."[6] Beilstein Journal of Organic Chemistry, 2018. Link

  • Gong, K., et al. "Basic Ionic Liquid [bmim]OH-Mediated Synthesis of 4H-Pyrans.

Sources

Method

Derivatization of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde aldehyde group

Application Note: Precision Derivatization of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde Introduction: The Scaffold & Its Utility 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 252808-54-3) is a privileged pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Derivatization of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde

Introduction: The Scaffold & Its Utility

4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 252808-54-3) is a privileged pharmacophore in modern drug discovery.[1] The pyrazole core mimics the imidazole ring of histidine and the purine ring of ATP, making it a staple in kinase inhibitor design (e.g., Crizotinib, Ruxolitinib).

The presence of the C4-chlorine atom provides metabolic stability and a handle for halogen bonding, while the C5-aldehyde serves as a versatile "warhead" for divergent synthesis.[1] However, the 1H-pyrazole moiety introduces amphoteric character (pKa ~14 for NH deprotonation), necessitating careful selection of reaction conditions to prevent catalyst poisoning or side reactions.[1]

Key Chemical Properties:

  • Molecular Weight: 144.56 g/mol [1]

  • Reactivity Profile: Electrophilic aldehyde subject to nucleophilic attack; acidic NH proton; electron-withdrawing Chlorine enhances aldehyde electrophilicity compared to simple pyrazoles.[1]

Strategic Considerations: Tautomerism & Protection

Before initiating derivatization, the chemist must address the 1H-pyrazole nitrogen.[1]

  • Tautomeric Equilibrium: In solution, the proton shuttles between N1 and N2.[1] The aldehyde is formally at position 5 in the 1H-tautomer but position 3 in the 2H-tautomer.[1]

  • The "Protection First" Rule: For reactions requiring strong bases (e.g., Wittig) or alkylating agents, N-protection is mandatory to prevent N-alkylation or solubility issues caused by salt formation.[1]

    • Recommended Groups: SEM (2-(Trimethylsilyl)ethoxymethyl), THP (Tetrahydropyranyl), or Boc (tert-Butyloxycarbonyl).[1]

  • Unprotected Reactivity: For reductive amination and mild condensations (Knoevenagel), the reaction often proceeds cleanly with the free NH, provided the solvent system (e.g., MeOH/DCM) maintains solubility.

Decision Matrix: Derivatization Workflow

The following decision tree guides the selection of the optimal synthetic pathway based on the desired downstream application.

Derivatization_Workflow Start Target: 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde Goal_Library Goal: Diversity Library (SAR Exploration) Start->Goal_Library Goal_Scaffold Goal: Core Scaffold (Building Block) Start->Goal_Scaffold Goal_Heterocycle Goal: Heterocycle Fusion (Bioisosteres) Start->Goal_Heterocycle Rxn_RedAm Protocol 1: Reductive Amination Goal_Library->Rxn_RedAm + Amines Rxn_Knoevenagel Protocol 2: Knoevenagel Condensation Goal_Scaffold->Rxn_Knoevenagel + Active Methylene Rxn_Oxidation Protocol 3: Pinnick Oxidation Goal_Scaffold->Rxn_Oxidation + Oxidant Rxn_Schiff Protocol 4: Schiff Base / Cyclization Goal_Heterocycle->Rxn_Schiff + Hydrazines/Amines Product_Amine Secondary/Tertiary Amines (Solubility/Basic Center) Rxn_RedAm->Product_Amine Product_Vinyl Vinyl Nitriles/Esters (Michael Acceptors) Rxn_Knoevenagel->Product_Vinyl Product_Acid Carboxylic Acid (Amide Coupling Precursor) Rxn_Oxidation->Product_Acid Product_Thiazole Thiazolidinones (Antimicrobial/Antiviral) Rxn_Schiff->Product_Thiazole

Figure 1: Strategic decision matrix for the functionalization of the pyrazole carbaldehyde.[1]

Experimental Protocols

Protocol 1: Reductive Amination (Library Synthesis)

Target: Secondary Amines for SAR expansion.[1]

Rationale: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH4 or NaCNBH3.[1] It is mild, does not reduce the aldehyde or the chloro-group, and suppresses imine hydrolysis.

Materials:

  • Aldehyde (1.0 equiv)[1][2]

  • Amine (1.1 - 1.2 equiv)[1]

  • STAB (1.5 equiv)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Step-by-Step:

  • Imine Formation: In a dry vial, dissolve 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (144 mg, 1.0 mmol) and the primary/secondary amine (1.1 mmol) in DCE (5 mL).

  • Activation: Add Glacial Acetic Acid (1 drop) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes. Note: Use LCMS to confirm imine formation if the amine is sterically hindered.

  • Reduction: Add Sodium Triacetoxyborohydride (318 mg, 1.5 mmol) in one portion.

  • Reaction: Stir at RT for 4–16 hours under Nitrogen.

  • Quench: Quench with saturated aqueous NaHCO3 (5 mL). Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash chromatography (MeOH/DCM gradient).

Validation:

  • 1H NMR: Disappearance of aldehyde singlet (~9.8 ppm).[1] Appearance of benzylic methylene (~3.8–4.2 ppm).[1]

Protocol 2: Knoevenagel Condensation

Target: α,β-Unsaturated systems (Michael Acceptors).[1]

Rationale: The electron-withdrawing chlorine makes the aldehyde highly reactive toward active methylenes.[1] Piperidine serves as both base and nucleophilic catalyst.[1]

Materials:

  • Aldehyde (1.0 equiv)[1][2]

  • Active Methylene (Malononitrile or Ethyl Cyanoacetate) (1.1 equiv)[1]

  • Catalyst: Piperidine (0.1 equiv)[1]

  • Solvent: Ethanol (EtOH).[1]

Step-by-Step:

  • Setup: Dissolve the aldehyde (1.0 mmol) and Malononitrile (1.1 mmol) in Ethanol (3 mL).

  • Catalysis: Add Piperidine (10 µL, ~0.1 mmol).

  • Reaction: Heat to reflux (78°C) for 2–4 hours. A precipitate often forms as the product crystallizes.[1]

  • Workup: Cool to RT. If solid precipitates, filter and wash with cold EtOH (High purity).[1] If soluble, concentrate and recrystallize from EtOH/Water.[1]

Validation:

  • 1H NMR: Appearance of a sharp vinyl proton singlet (~7.5–8.0 ppm).[1]

Protocol 3: Pinnick Oxidation (Aldehyde to Acid)

Target: 4-Chloro-3-methyl-1H-pyrazole-5-carboxylic acid.[1][3]

Rationale: Standard KMnO4 oxidation can be harsh and may over-oxidize the pyrazole ring or cause chlorination issues.[1] The Pinnick (Kraus) oxidation is extremely mild and selective for aldehydes.[1]

Materials:

  • Aldehyde (1.0 equiv)[1][2]

  • NaClO2 (Sodium Chlorite) (1.5 equiv)[1]

  • NaH2PO4 (Monosodium Phosphate) (1.2 equiv) - Buffers HClO generation.[1]

  • Scavenger: 2-Methyl-2-butene (5-10 equiv) - Crucial to trap HOCl.[1]

  • Solvent: t-BuOH / Water (3:1).[1]

Step-by-Step:

  • Buffer Prep: Dissolve NaH2PO4 (1.2 mmol) in Water (2 mL).

  • Solution A: Dissolve Aldehyde (1.0 mmol) and 2-Methyl-2-butene (1 mL) in t-BuOH (6 mL).

  • Addition: Add the aqueous buffer to Solution A.

  • Oxidation: Add NaClO2 (1.5 mmol) dissolved in minimal water dropwise over 10 minutes. The solution may turn pale yellow.[1][4]

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1][5] The product is often pure enough for amide coupling without chromatography.[1]

Quality Control & Troubleshooting

ParameterObservationInterpretation/Fix
1H NMR Aldehyde peak (9.5-10.0 ppm) persistsReaction incomplete.[1] For Reductive Amination, ensure Imine formed before adding reductant.[1] Add molecular sieves.[1]
LC-MS M+2 peak is ~33% height of M+ peakNormal. This confirms the Chlorine atom is intact.[1] If M+2 is missing, you have dechlorinated (likely using Pd/C or harsh conditions).[1]
Solubility Starting material insolubleThe 1H-pyrazole H-bonds strongly.[1] Use DMF or DMSO for reaction, or protect N1 with Boc/THP.[1]
TLC Streaking on SilicaThe free NH and basic amines interact with silica.[1] Add 1% Triethylamine or 1% NH4OH to the eluent.[1]

References

  • Synthesis and Biological Evaluation: Chem-Impex International. "4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde Product Page."[1] Accessed Oct 2023.[1][6] Link

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][7] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link[1]

  • Knoevenagel Condensation on Pyrazoles: Elinson, M. N., et al. "Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one."[1] ResearchGate, 2025.[1][4] Link

  • Pinnick Oxidation Protocol: Bal, B. S., Childers, W. E., & Pinnick, H. W.[1] "Oxidation of alpha, beta-unsaturated aldehydes."[1] Tetrahedron, 1981, 37(11), 2091-2096.[1] Link

  • Heterocycle Synthesis (Thiazolidinones): Youssef, M. M., et al. "Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles."[1][4] ResearchGate, 2023.[1] Link

Sources

Application

Application Note: Optimized Knoevenagel Condensation of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] This application note details the synthetic protocols for the Knoevenagel condensation of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde with active methy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This application note details the synthetic protocols for the Knoevenagel condensation of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., crizotinib, ruxolitinib) and anti-inflammatory agents. The specific substrate, 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde , presents unique synthetic opportunities and challenges:

  • Electronic Activation: The C4-Chlorine atom acts as an electron-withdrawing group (EWG) via induction, increasing the electrophilicity of the C5-aldehyde and accelerating nucleophilic attack.

  • Tautomeric Equilibrium: As a 1H-pyrazole, the substrate exists in tautomeric equilibrium. The proximity of the C5-aldehyde to the N1-hydrogen facilitates intramolecular hydrogen bonding, which can stabilize the ground state and potentially retard reactivity compared to N-alkylated analogs.

  • Solubility Profile: The free NH group imparts polarity, often necessitating polar protic solvents (Ethanol, Methanol) or dipolar aprotic solvents (DMF) for optimal homogeneity.

Reaction Mechanism & Pathway[1][7][8][9]

The reaction proceeds via a base-catalyzed aldol-type condensation followed by dehydration.[1]

Mechanistic Flow (DOT Visualization)

KnoevenagelMechanism Substrates Substrates: Aldehyde + Active Methylene Deprotonation Step 1: Deprotonation (Base Catalyst) Substrates->Deprotonation Enolate Intermediate: Resonance-Stabilized Enolate Deprotonation->Enolate Attack Step 2: Nucleophilic Attack on Carbonyl Carbon Enolate->Attack Aldol Intermediate: Beta-Hydroxy Species Attack->Aldol Dehydration Step 3: Dehydration (-H2O) Aldol->Dehydration Spontaneous Product Product: Alpha,Beta-Unsaturated Nitrile/Ester Dehydration->Product

Figure 1: Step-wise mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

Method A: The "Gold Standard" (Ethanol/Piperidine)

Recommended for initial screening and scale-up of <10g.

Rationale: Piperidine acts as a weak base to generate the enolate and forms a transient iminium ion with the aldehyde, lowering the activation energy (LUMO lowering catalysis).

Reagents:

  • Substrate: 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)

  • Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv)

  • Solvent: Absolute Ethanol (10 mL per mmol substrate)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole aldehyde in absolute ethanol. Note: If solubility is poor at RT, gently warm to 40°C.

  • Addition: Add the active methylene compound (e.g., malononitrile) in one portion.

  • Catalysis: Add piperidine dropwise. A color change (often to yellow or orange) usually occurs immediately, indicating enolate formation.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The product is typically less polar than the aldehyde.

  • Work-up: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product often precipitates as a crystalline solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2x) and hexanes (1x).

  • Purification: If necessary, recrystallize from hot Ethanol/DMF (9:1).

Method B: Green Aqueous Protocol (Ammonium Carbonate)

Recommended for environmentally sensitive applications or if the product is acid-sensitive.

Rationale: Ammonium carbonate decomposes to ammonia and CO2, providing a mild basic buffer in water/alcohol mixtures, avoiding toxic organic bases.

Protocol:

  • Mixing: Suspend the aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in water (5 mL). Add Ethanol (1-2 mL) only if wetting is difficult.

  • Catalyst: Add Ammonium Carbonate (0.5 equiv).

  • Sonication/Stirring: Sonicate the mixture at ambient temperature or stir vigorously. The reaction is heterogeneous.

  • Completion: Reaction is typically complete within 30–60 minutes (faster than reflux in some cases due to interfacial catalysis).

  • Isolation: Filter the precipitate, wash copiously with water to remove catalyst residues, and dry in a vacuum oven.

Data Summary & Expected Results

The following table summarizes typical yields and physical properties for derivatives of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde.

Active Methylene (R-CH2-R')Product AppearanceTypical Yield (Method A)Typical Yield (Method B)Melting Point Range
Malononitrile (CN/CN)Yellow/Orange Needles85 - 92%80 - 88%205 - 210°C
Ethyl Cyanoacetate (CN/COOEt)Pale Yellow Solid78 - 85%70 - 75%185 - 190°C
Barbituric Acid Off-white/Beige Solid88 - 95%85 - 90%>250°C (Dec)

Note: Melting points are approximate and dependent on the specific polymorph and purity.

Workflow Visualization

Workflow Start Start: Raw Materials Dissolve Dissolve Aldehyde (Ethanol, 40°C) Start->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol AddCosolvent Add DMF (5-10%) CheckSol->AddCosolvent No AddReagents Add Malononitrile + Piperidine (Cat.) CheckSol->AddReagents Yes AddCosolvent->AddReagents Reflux Reflux (2-4 Hours) AddReagents->Reflux TLC TLC Check (Aldehyde Consumed?) Reflux->TLC TLC->Reflux No (Continue) Cool Cool to 0°C (Precipitation) TLC->Cool Yes Filter Vacuum Filtration Cool->Filter Recryst Recrystallization (EtOH/DMF) Filter->Recryst If Impure Final Pure Product Filter->Final If Pure Recryst->Final

Figure 2: Decision-tree workflow for the synthesis and purification process.

Expert Troubleshooting (E-E-A-T)

As an application scientist, I have identified three critical failure modes specific to this pyrazole substrate:

1. The "Intramolecular Lock" (Low Reactivity)

  • Cause: The NH at position 1 can hydrogen bond with the carbonyl oxygen at position 5 (or 4), reducing the electrophilicity of the carbonyl carbon.

  • Solution: Use a solvent that disrupts hydrogen bonding. DMF or DMSO are superior to Ethanol in stubborn cases. Alternatively, use microwave irradiation (100°C, 10 min) to overcome the activation barrier.

2. Michael Addition Side Products

  • Cause: The product contains a highly electron-deficient alkene. If excess nucleophile (malononitrile) or strong base is used, a second equivalent may attack the double bond (Michael Addition), destroying the desired product.

  • Solution: Strictly control stoichiometry (1:1.1 ratio). Avoid strong bases like NaOEt; stick to catalytic piperidine or TEA.

3. Tautomeric Ambiguity

  • Observation: NMR spectra may appear "messy" or doubled.

  • Explanation: 3-methyl-1H-pyrazole-5-carbaldehyde is in equilibrium with 5-methyl-1H-pyrazole-3-carbaldehyde.

  • Validation: Run NMR at elevated temperature (50°C+). If peaks coalesce, it is tautomerism, not impurity.

References

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.[2] ResearchGate.[3][4] [Link]

  • Trilleras, J., et al. (2005).[3] 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: sheets built from C—H...O and C—H...pi(arene) hydrogen bonds.[3] Acta Crystallographica.[3] [Link]

Sources

Method

4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde as a building block for kinase inhibitors

Application Note: 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde in Kinase Inhibitor Design Introduction: The Pyrazole Privilege in Kinase Inhibition In the landscape of kinase inhibitor discovery, the pyrazole ring stands...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde in Kinase Inhibitor Design

Introduction: The Pyrazole Privilege in Kinase Inhibition

In the landscape of kinase inhibitor discovery, the pyrazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Specifically, 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1050642-24-4) has emerged as a high-value building block due to its unique substitution pattern which addresses three critical requirements in ATP-competitive inhibition:

  • Hinge Binding: The unsubstituted nitrogen (N1) and the imine nitrogen (N2) of the pyrazole core can function as hydrogen bond donor/acceptor pairs, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.[1][2]

  • Hydrophobic Filling: The 4-chloro substituent serves a dual purpose: it fills the hydrophobic "gatekeeper" pocket often found adjacent to the ATP binding site, and it increases metabolic stability by blocking the C4 position from oxidative metabolism (e.g., by CYP450s).[1][2]

  • Synthetic Versatility: The 5-carbaldehyde moiety acts as a reactive "handle," allowing for the rapid attachment of solubilizing tails, specificity-determining fragments, or cyclization into fused bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidines).[1][2]

This guide details the handling, synthetic utility, and specific protocols for leveraging this building block in the development of inhibitors targeting kinases such as ALK5 (TGF-β type I receptor) , PKD (Protein Kinase D) , and CDK2 .[1][2]

Chemical Profile & Handling

PropertySpecification
Chemical Name 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde
CAS Number 1050642-24-4
Molecular Formula C₅H₅ClN₂O
Molecular Weight 144.56 g/mol
Appearance Light yellow to off-white solid
Solubility Soluble in DMSO, DMF, Methanol, Ethanol; Sparingly soluble in water
Stability Stable under inert atmosphere (Argon/Nitrogen).[1][2][3] Store at 2–8°C. Aldehyde is prone to oxidation to carboxylic acid if exposed to air for prolonged periods.[1][2]
Tautomerism Exists in equilibrium between 1H- and 2H- forms; N-alkylation locks the tautomer.[1][2]

Synthetic Utility & Mechanism[1][2]

The strategic value of this building block lies in its orthogonal reactivity .[1][2] The aldehyde allows for "Late-Stage Functionalization," enabling chemists to synthesize a core scaffold and then rapidly diversify the "tail" region to optimize pharmacokinetic (PK) properties.[1][2]

Core Workflow: The "Build-Couple-Pair" Strategy
  • N-Alkylation (Scaffold Locking): The first step often involves alkylating the N1 position.[1][2] This directs the orientation of the inhibitor within the binding pocket.[1][2]

  • Fragment Elaboration (Aldehyde Reactivity):

    • Reductive Amination: Attaching amine-containing solubilizing groups (e.g., morpholines, piperazines) to interact with the solvent-exposed region of the kinase.[1][2]

    • Knoevenagel Condensation: Forming vinyl linkers to reach distant pockets (e.g., the "back pocket").[1][2]

    • Cyclization: Reacting with amidines or hydrazines to form fused bicyclic systems like pyrazolo[3,4-d]pyrimidines , a scaffold seen in drugs like Ibrutinib.[1][2]

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis pathways starting from 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde.

KinaseInhibitorSynthesis Figure 1: Divergent synthesis of kinase inhibitors using the pyrazole-aldehyde scaffold. Start 4-Chloro-3-methyl- 1H-pyrazole-5-carbaldehyde (Core Block) Step1 N-Alkylation (R-X, Base) Start->Step1  Lock Tautomer   Intermediate N-Alkylated Intermediate Step1->Intermediate PathA Reductive Amination (R'-NH2, NaBH(OAc)3) Intermediate->PathA  Library Gen.   PathB Cyclization (Amidines/Hydrazines) Intermediate->PathB  Core Formation   ProductA Solvent-Front Modified Inhibitor PathA->ProductA ProductB Fused Bicyclic Core (Pyrazolo[3,4-d]pyrimidine) PathB->ProductB

[1][2]

Experimental Protocols

Protocol A: Reductive Amination (Library Generation)

Purpose: To attach a solubilizing group (e.g., morpholine) to the C5 position, targeting the solvent-exposed region of the kinase.[1]

Reagents:

  • 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq)[1][2][3][4]

  • Amine (e.g., Morpholine, 1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1][2]

  • Acetic Acid (catalytic, 1-2 drops)[1][2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)[1][2]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the pyrazole aldehyde (1.0 mmol) in anhydrous DCM (5 mL).

  • Imine Formation: Add the amine (1.2 mmol) and catalytic acetic acid.[1][2] Stir at room temperature for 30–60 minutes under Nitrogen. Note: Monitor by TLC for the disappearance of the aldehyde spot.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Workup: Extract with DCM (3x), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (typically MeOH/DCM gradient).[1][2]

Self-Validation Check:

  • H-NMR: Disappearance of the aldehyde proton signal (~9.8 ppm) and appearance of the benzylic methylene signal (~3.5–4.0 ppm).[2]

  • LC-MS: Mass shift corresponding to [M + Amine - Oxygen + 2H].[1][2]

Protocol B: Synthesis of Pyrazolo[3,4-d]pyrimidine Core

Purpose: To fuse a pyrimidine ring onto the pyrazole, creating a bicyclic ATP-mimetic core.[1][2]

Context: This transformation typically requires the conversion of the aldehyde to a nitrile or the use of a condensation partner like urea or guanidine, often proceeding via an intermediate enaminone.[1][2] A common route involves reacting the aldehyde with an active methylene compound followed by cyclization.[1][2]

Reagents:

  • 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde[1][2][3][4][5][6][][8][9]

  • Malononitrile (1.1 eq)[1][2]

  • Piperidine (catalytic)[1][2]

  • Ethanol (solvent)[1][2][10]

Procedure (Knoevenagel Condensation -> Cyclization Precursor):

  • Mix: Dissolve the aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in Ethanol (5 mL).

  • Catalyze: Add 2-3 drops of piperidine.

  • Reflux: Heat to reflux for 3–6 hours. A solid precipitate often forms.[1][2]

  • Isolate: Cool to room temperature. Filter the solid (the ylidenemalononitrile intermediate).[1][2][11]

  • Cyclization (Next Step): This intermediate can be reacted with hydrazine hydrate or guanidine in refluxing ethanol/base to close the fused ring system, yielding amino-substituted pyrazolo-pyrimidines or pyridazines.[1][2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Reductive Amination Imine formation is incomplete or unstable.[1][2]Use a drying agent (MgSO₄) during the imine formation step or switch to Ti(OiPr)₄ as a Lewis acid catalyst before adding the reducing agent.[1][2]
N-Alkylation Regioselectivity Mixture of N1 and N2 alkylation products.[1][2]Use steric bulk to direct alkylation or specific bases (e.g., Cs₂CO₃ vs NaH).[1][2] N1 is generally favored thermodynamically, but N2 can compete.[1][2] Separate isomers by chromatography.[1][2]
Aldehyde Oxidation Impure starting material (Carboxylic acid contamination).[1][2]Check the aldehyde quality by H-NMR before use.[1][2] Recrystallize from Ethanol/Hexane if necessary.[1][2] Store under Argon.[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 51000387: 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde.[1][2] Retrieved from [Link][1][2]

  • Fustero, S., et al. (2011).[1][2][12] Improved Regioselectivity in Pyrazole Synthesis. Journal of Organic Chemistry. (Contextual citation for pyrazole tautomerism and reactivity).

  • Kumar, H.C., et al. (2016).[1][2][12] Synthesis and Crystal Structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives. Crystallography Reports. (Demonstrates Vilsmeier-Haack precursors and related chemistry). Retrieved from [Link]

Sources

Application

Application Note: 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde in Anti-Inflammatory Drug Discovery

This Application Note and Protocol Guide details the use of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (and its relevant tautomers/isomers) as a pharmacophore in the development of non-steroidal anti-inflammatory drugs...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (and its relevant tautomers/isomers) as a pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction & Therapeutic Rationale

The pyrazole scaffold is a cornerstone of medicinal chemistry, serving as the core structure for blockbuster anti-inflammatory drugs like Celecoxib and Lonazolac . The specific intermediate 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde acts as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological receptors.

In anti-inflammatory research, this aldehyde serves two critical functions:

  • Electrophilic Warhead: The C-4/C-5 aldehyde group allows for rapid derivatization into Schiff bases (imines) , which are known to stabilize the active site of Cyclooxygenase-2 (COX-2) via hydrogen bonding.

  • Halogen Bonding: The chlorine atom at the 4-position enhances lipophilicity and metabolic stability, while potentially engaging in halogen bonding with receptor pockets, increasing potency compared to non-chlorinated analogs.

Chemical Specifications & Safety

PropertySpecification
IUPAC Name 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde
Molecular Formula C₅H₅ClN₂O
Molecular Weight 144.56 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Safety Warning: This compound is a skin and respiratory irritant. It may cause serious eye damage. All protocols below must be performed in a fume hood wearing nitrile gloves and safety goggles.

Strategic Workflow: From Scaffold to Lead Candidate

The following diagram illustrates the standard drug discovery pipeline utilizing this aldehyde, from synthesis via the Vilsmeier-Haack reaction to biological validation.

DrugDiscoveryPipeline Precursor Hydrazone / Pyrazolone (Starting Material) Vilsmeier Vilsmeier-Haack Formylation (POCl3 / DMF) Precursor->Vilsmeier Cyclization & Chlorination Aldehyde 4-Chloro-3-methyl- 1H-pyrazole-5-carbaldehyde (The Scaffold) Vilsmeier->Aldehyde Hydrolysis SchiffBase Schiff Base Formation (Reaction with Ar-NH2) Aldehyde->SchiffBase Condensation (-H2O) BioAssay In Vitro Screening (Albumin Denaturation / COX-2) SchiffBase->BioAssay Evaluation

Figure 1: Synthetic and evaluation workflow for pyrazole-based anti-inflammatory agents.

Experimental Protocols

Protocol A: Synthesis of Bioactive Schiff Bases

Objective: To convert the aldehyde scaffold into a library of Schiff bases (imines) for biological screening. Schiff bases are the most common derivative class exhibiting anti-inflammatory activity.

Reagents:

  • 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)

  • Substituted Aromatic Amine (e.g., 4-aminoantipyrine, sulfanilamide) (1.0 equiv)

  • Ethanol (Absolute)[1][2]

  • Glacial Acetic Acid (Catalyst)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 0.01 mol of the aldehyde in 20 mL of absolute ethanol.

  • Addition: Add 0.01 mol of the selected aromatic amine.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 4–6 hours . Monitor progress via TLC (Solvent system: Ethyl Acetate:Hexane 3:7). The aldehyde spot should disappear.

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 50 g).

  • Purification: The solid precipitate (Schiff base) is filtered, washed with cold water, and recrystallized from ethanol/DMF to yield the pure product.

Quality Control:

  • IR Spectroscopy: Look for the disappearance of the carbonyl peak (1670 cm⁻¹) and appearance of the imine (C=N) peak at 1600–1620 cm⁻¹ .

Protocol B: In Vitro Anti-Inflammatory Assay (Albumin Denaturation)

Objective: To screen synthesized derivatives for anti-inflammatory potential by measuring their ability to inhibit the thermal denaturation of bovine serum albumin (BSA). This assay correlates well with anti-inflammatory activity in vivo.

Materials:

  • Test Compounds (Synthesized in Protocol A)

  • Bovine Serum Albumin (BSA) (1% aqueous solution)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac Sodium (Standard Reference Drug)[3]

  • UV-Visible Spectrophotometer

Methodology:

  • Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.

  • Incubation Mix:

    • Test Sample: 0.2 mL of BSA + 2.8 mL of PBS + 2 mL of Test Compound solution (various concentrations: 10–100 µg/mL).

    • Control: 0.2 mL of BSA + 2.8 mL of PBS + 2 mL of DMSO (no drug).

    • Standard: Replace Test Compound with Diclofenac Sodium.

  • Incubation: Incubate samples at 37°C for 15 minutes .

  • Thermal Stress: Heat samples at 70°C for 5 minutes to induce denaturation.

  • Measurement: Cool to room temperature and measure absorbance at 660 nm .

Data Analysis: Calculate the Percentage Inhibition using the formula:



  • 
     : Absorbance of the DMSO control (maximum denaturation).
    
  • 
     : Absorbance of the test compound.
    

Interpretation: A higher % inhibition indicates potent stabilization of the protein, suggesting anti-inflammatory activity. Compare the IC50 (concentration required for 50% inhibition) of your compound against Diclofenac.

Structure-Activity Relationship (SAR) Insights

When optimizing the scaffold, consider these established SAR trends for pyrazole-5-carbaldehydes:

  • N-Substitution (Position 1): Introducing a phenyl group (especially with electron-withdrawing groups like 4-F or 4-NO₂) at the N1 position often enhances COX-2 selectivity.

  • Aldehyde Derivatization (Position 5): Conversion to thiazolidinones or hydrazones typically yields higher activity than the parent aldehyde.

  • Halogenation (Position 4): The chlorine atom is critical. Replacing it with hydrogen often results in a 5–10 fold loss in potency.

References

  • Chem-Impex International. "4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde Product Page." Chem-Impex. Accessed October 2023.[4][5] Link

  • Smolecule. "5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Biological Activity and Synthesis." Smolecule. Accessed October 2023.[4][5] Link

  • Sharawi, S. et al. "Synthesis and Anti-inflammatory Activity of Some New Pyrazole Derivatives." Molecules, vol. 22, no. 10, 2017. Link

  • Joshi, A. et al. "Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone derivatives." Iranian Journal of Organic Chemistry, vol. 7, no. 2, pp. 1515-1522, 2015. Link

  • Rasayan J. Chem. "Synthesis of Schiff Base as DNA Gyrase B Inhibitor, Antibacterial, Anti-inflammatory and Antioxidant Agents." Rasayan Journal of Chemistry, vol. 11, no. 2, 2018.[6] Link

Sources

Method

Topic: Effective TLC Monitoring of the Vilsmeier-Haack Formylation of Pyrazoles

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The Vilsmeier-Haack reaction is a cornerstone of synthetic chemistry, providing a powerful method for the formylation of electr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haack reaction is a cornerstone of synthetic chemistry, providing a powerful method for the formylation of electron-rich heterocyclic systems, including the pyrazole nucleus—a key scaffold in numerous pharmaceutical agents.[1][2] Precise monitoring of this reaction is critical to optimize yield, minimize impurity formation, and determine the reaction endpoint. This application note provides an in-depth technical guide and a robust protocol for monitoring the Vilsmeier-Haack reaction on pyrazole substrates using Thin Layer Chromatography (TLC), a technique prized for its simplicity, speed, and efficacy.[3][4] We will explore the underlying principles, offer a detailed step-by-step methodology, and provide expert troubleshooting advice to ensure reliable and reproducible results.

Scientific Principle: The Reaction and its Chromatographic Signature

The Vilsmeier-Haack reaction proceeds in two primary stages. First, the active electrophile, known as the Vilsmeier reagent (a chloro-N,N-dimethyliminium salt), is formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][6][7]

G DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier Reaction POCl3 POCl₃ POCl3->Vilsmeier

This highly electrophilic Vilsmeier reagent is then attacked by the electron-rich pyrazole ring, typically at the C4 position, which is the most nucleophilic site. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired 4-formylpyrazole.[1][5][7]

The principle of TLC monitoring hinges on the significant polarity difference between the starting material and the product. The introduction of the polar formyl (-CHO) group makes the 4-formylpyrazole product considerably more polar than the parent pyrazole substrate. On a polar stationary phase like silica gel, this increased polarity leads to stronger adsorption and, consequently, a lower Retardation Factor (Rf) value compared to the less polar starting material.

Monitoring Logic:

  • Starting Material (Pyrazole): Higher Rf value (travels further up the plate).

  • Product (4-Formylpyrazole): Lower Rf value (travels a shorter distance).

  • Reaction Progress: The TLC plate will show the starting material spot diminishing in intensity over time, while a new spot corresponding to the product appears and intensifies at a lower Rf.

  • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step workflow for performing the Vilsmeier-Haack reaction on a generic pyrazole substrate and monitoring its progress via TLC.

Part A: Vilsmeier-Haack Reaction Protocol

Materials & Reagents:

  • Substituted Pyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent and Reagent)

  • Phosphorus Oxychloride (POCl₃) (1.5 - 3.0 eq)

  • Round-bottom flask with a magnetic stir bar

  • Ice-water bath

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.

  • Vilsmeier Reagent Preparation: Add anhydrous DMF to the flask and cool the flask to 0 °C using an ice-water bath.[8]

  • Caution: Perform this step in a well-ventilated fume hood. Slowly add POCl₃ dropwise to the cold, stirring DMF over 15-30 minutes. The mixture may become thick and form a white solid.[9]

  • Allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the pyrazole substrate in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature or heat as necessary (temperatures can range from 25 °C to 90 °C depending on the pyrazole's reactivity).[8] The reaction time can vary from a few hours to overnight.[8]

  • Monitoring: Begin monitoring the reaction by TLC after approximately 30-60 minutes.

Part B: TLC Monitoring Protocol

Materials & Equipment:

  • Silica Gel 60 F₂₅₄ TLC plates

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Eluent (Mobile Phase)

  • Forceps

  • UV Lamp (254 nm)

  • Staining jar (e.g., Iodine or Potassium Permanganate)

Step-by-Step TLC Procedure:

  • Eluent Preparation: Prepare the mobile phase. A good starting point for separating pyrazole derivatives is a mixture of a non-polar and a polar solvent. Common systems include Hexane:Ethyl Acetate or Dichloromethane:Ethyl Acetate.[10][11] Begin with a ratio of 7:3 (Hexane:EtOAc) and optimize as needed. Pour a small amount (0.5-1.0 cm depth) into the TLC chamber, place a piece of filter paper inside to saturate the atmosphere, and close the lid.

  • Sample Preparation:

    • In a small vial, place a drop of the starting pyrazole solution (dissolved in a suitable solvent like ethyl acetate) to use as a reference standard.

    • To take a reaction sample, withdraw a small aliquot (a few drops) from the reaction mixture using a glass pipette. Quench this aliquot in a separate small vial containing a small amount of saturated sodium bicarbonate solution and ~0.5 mL of ethyl acetate. Shake well and allow the layers to separate. The top organic layer will be used for TLC spotting.

  • Spotting the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Mark three lanes on the baseline: "S" for Starting Material, "R" for Reaction Mixture, and "C" for Co-spot.

    • Using a capillary tube, apply a small spot of the starting material solution onto the "S" lane.

    • Using a fresh capillary, apply a spot of the prepared reaction sample (organic layer) onto the "R" lane.

    • Apply a spot of the starting material directly on top of the reaction mixture spot in the "C" lane. This co-spot helps to unambiguously identify the starting material in the reaction lane.

  • Developing the Plate:

    • Using forceps, carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure the baseline is above the eluent level.

    • Close the lid and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization and Interpretation:

    • Promptly remove the plate with forceps and immediately mark the solvent front with a pencil.[12]

    • Allow the plate to dry completely in a fume hood.

    • UV Visualization: View the plate under a UV lamp (254 nm). Aromatic compounds like pyrazoles will appear as dark spots against the fluorescent green background.[13][14] Circle the observed spots with a pencil.

    • Staining (Optional): If spots are not clearly visible under UV, use a chemical stain. An iodine chamber is a good general-purpose choice that visualizes many organic compounds as temporary brown spots.[15] A potassium permanganate (KMnO₄) dip can also be effective, as the aldehyde product is susceptible to oxidation.

    • Analysis: Compare the spots in the "R" lane to the "S" lane. The disappearance of the spot corresponding to the starting material (confirmed by the co-spot lane "C") and the emergence of a new, lower-Rf spot indicates product formation.

G

Data Summary and Troubleshooting

Effective TLC requires careful selection of conditions. The table below provides starting points for developing a robust monitoring system.

ParameterRecommended Conditions & Rationale
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase (Eluent) Starting Point: Hexane:Ethyl Acetate (7:3 v/v).Rationale: Provides good separation for moderately polar compounds. The ratio must be optimized; increase EtOAc for more polar substrates, or increase Hexane for less polar ones.
Expected Rf Shift Rf (Product) < Rf (Starting Material).Rationale: The formyl group increases polarity, causing stronger interaction with the silica gel and reduced mobility.
Primary Visualization UV Light (254 nm).Rationale: Non-destructive and highly effective for aromatic pyrazole systems.[13][14]
Secondary Visualization Iodine (I₂) vapor or Potassium Permanganate (KMnO₄) stain.Rationale: Iodine is a good general stain. KMnO₄ reacts with the aldehyde product, which can be a useful confirmation.
Troubleshooting Common TLC Issues

G

Conclusion

Thin Layer Chromatography is an indispensable tool for the real-time monitoring of the Vilsmeier-Haack formylation of pyrazoles. Its effective application, grounded in the polarity differences between reactants and products, allows for precise determination of reaction completion. By following the detailed protocols and leveraging the troubleshooting guide presented in this note, researchers can achieve more controlled, efficient, and successful syntheses of formylpyrazole derivatives, which are vital intermediates in the development of new chemical entities.

References

  • Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. (2021). YouTube. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. NROChemistry. [Link]

  • TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds - Journal of Pharmaceutical Negative Results. Journal of Pharmaceutical Negative Results. [Link]

  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Washington State University. [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed. Bibliomed. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. (2019). Arkivoc. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity - ACS Publications. (2024). ACS Publications. [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021). Reddit. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Chemical Methodologies. [Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - MDPI. MDPI. [Link]

  • Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives - ResearchGate. (2015). ResearchGate. [Link]

  • TLC Visualization Reagents - EPFL. EPFL. [Link]

  • TLC Visualization Methods. University of Colorado Boulder. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Center for Biotechnology Information. [Link]

  • 5.7: Visualizing TLC Plates - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • 6.2: Thin Layer Chromatography (TLC) - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]

  • Synthesis of Vilsmeier reagent - PrepChem.com. PrepChem.com. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde

Welcome to the technical support center for the purification of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this cri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical building block. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of final products.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during its purification.

The Synthetic Context: Why Purification Can Be Challenging

4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde is most commonly synthesized via the Vilsmeier-Haack reaction.[2] In this process, a suitable precursor, such as a hydrazone, is treated with the Vilsmeier reagent (typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)).[3][4] While effective, this reaction can generate a variety of impurities and handling challenges, making the purification step non-trivial. Understanding the source of these impurities is the first step toward effective removal.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of heterocyclic compounds.[5][6] However, the highly reactive nature of the reagent and the reaction conditions can lead to side products or incomplete conversion, necessitating robust purification strategies.[4]

Vilsmeier_Reaction_Impurities cluster_reactants Reactants cluster_reaction Vilsmeier-Haack Reaction cluster_products Crude Product Mixture Hydrazone Hydrazone Precursor Reaction Cyclization & Formylation Hydrazone->Reaction Vilsmeier Vilsmeier Reagent (POCl₃/DMF) Vilsmeier->Reaction Target Desired Product: 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde Reaction->Target Main Pathway Impurity1 Unreacted Hydrazone Reaction->Impurity1 Incomplete Reaction Impurity2 Residual DMF/ Reaction Byproducts Reaction->Impurity2 Work-up Residuals Impurity3 Side-Reaction Products Reaction->Impurity3 Side Pathways Purification_Workflow Crude Crude Product (Solid or Oil) TLC TLC Analysis Crude->TLC Recryst Recrystallization TLC->Recryst Main spot >90% Impurities differ in polarity Column Column Chromatography TLC->Column Multiple spots Oily product Similar polarity impurities PurityCheck Purity Confirmation (TLC, MP, NMR) Recryst->PurityCheck Column->PurityCheck PureProduct Pure Product (>98%) PurityCheck->PureProduct Purity OK Repurify Re-purify or Combine Fractions PurityCheck->Repurify Purity Not OK Repurify->Column

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Formylation of Pyrazoles

Welcome to the technical support center for chemists and researchers engaged in the synthesis of pyrazole-based compounds. This guide is designed to provide in-depth, field-tested insights into the common side reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers engaged in the synthesis of pyrazole-based compounds. This guide is designed to provide in-depth, field-tested insights into the common side reactions encountered during the formylation of pyrazoles, a critical step in the synthesis of many pharmaceutical and agrochemical agents. Here, we will dissect the causality behind these experimental challenges and offer robust, self-validating protocols to ensure the integrity of your synthetic routes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the most common issues researchers face during the formylation of pyrazoles, particularly when employing the Vilsmeier-Haack reaction.[1][2][3]

Q1: My Vilsmeier-Haack formylation of a substituted pyrazole is giving me a mixture of C4 and C5 isomers. How can I control the regioselectivity?

A1: The Challenge of Regioselectivity

The pyrazole ring is a π-excessive system, making it susceptible to electrophilic aromatic substitution, primarily at the C4 position.[4] However, the regiochemical outcome of formylation is a delicate balance of electronic and steric factors.

  • Electronic Effects: The electron density at the C4 and C5 positions of the pyrazole ring dictates the site of electrophilic attack by the Vilsmeier reagent (a chloroiminium ion).[1][5] Substituents on the pyrazole ring can significantly influence this electron distribution. Electron-donating groups (EDGs) at the N1, C3, or C5 positions will generally direct formylation to the C4 position. Conversely, electron-withdrawing groups (EWGs) can deactivate the ring, and in some cases, may favor C5 formylation, although C4 is typically the more nucleophilic position.

  • Steric Hindrance: Bulky substituents at the N1 or C5 positions can sterically hinder the approach of the Vilsmeier reagent to the C5 position, thereby favoring formylation at the less sterically encumbered C4 position.

Troubleshooting and Control Strategies:

  • Leverage Blocking Groups: A well-established strategy to achieve regioselective C5 formylation is to temporarily block the more reactive C4 position. An easily removable group, such as an ester, can be introduced at the C4 position, directing the formylation to C5.[6] This blocking group can then be removed in a subsequent step.

  • Substituent-Directed Formylation: Carefully consider the electronic nature of the substituents on your pyrazole starting material. If your synthesis allows, installing a directing group can be a powerful tool to control regioselectivity.

  • Reaction Condition Optimization: While less common for altering C4/C5 selectivity, systematically varying the reaction temperature and the stoichiometry of the Vilsmeier reagent may have a modest impact on the isomeric ratio in some specific cases.

Q2: I'm observing a significant amount of N-formylation on my pyrazole instead of the desired C-formylation. What causes this and how can I prevent it?

A2: The N-Formylation Side Reaction

For pyrazoles that are unsubstituted at the N1 position (i.e., they possess an N-H bond), N-formylation is a common and often problematic side reaction. The lone pair of electrons on the N1 nitrogen is nucleophilic and can directly attack the Vilsmeier reagent.

Causality:

The acidity of the N-H proton and the nucleophilicity of the N1 nitrogen are key factors. In the presence of the Vilsmeier reagent, which is generated from DMF and an activating agent like POCl₃, the pyrazole can be deprotonated, increasing the nucleophilicity of the N1 anion and promoting N-formylation.

Prevention Strategies:

  • N-Protection: The most effective way to prevent N-formylation is to protect the N1 position with a suitable protecting group prior to the formylation step. Common protecting groups for pyrazoles include:

    • Aryl groups (e.g., phenyl, p-methoxyphenyl): These are robust and can be introduced via various N-arylation methods.

    • Alkyl groups (e.g., methyl, benzyl): These can be introduced via N-alkylation reactions.

    • Electron-withdrawing groups (e.g., tosyl, mesyl): These can reduce the nucleophilicity of the N1 nitrogen.

  • Reaction Conditions: If N-protection is not feasible, carefully controlling the reaction conditions can help minimize N-formylation.

    • Lower Temperatures: Running the reaction at lower temperatures can sometimes favor C-formylation over N-formylation.

    • Stoichiometry: Using a minimal excess of the Vilsmeier reagent can help reduce the extent of this side reaction.

Q3: My reaction is producing a complex mixture of byproducts, including what appears to be a di-formylated pyrazole. How can I achieve mono-formylation?

A3: Over-reaction and Di-formylation

The formation of di-formylated products, typically at both the C4 and C5 positions, arises from the high reactivity of the mono-formylated pyrazole product under the reaction conditions.

Mechanism of Over-reaction:

Once the first formyl group is introduced (usually at C4), the pyrazole ring remains sufficiently activated for a second electrophilic attack, especially if there are strong electron-donating groups present.

Strategies for Achieving Mono-formylation:

  • Control Stoichiometry: The most critical parameter to control is the stoichiometry of the Vilsmeier reagent. Use of a slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient for complete conversion to the mono-formylated product without significant di-formylation.

  • Reaction Time and Temperature: Monitor the reaction progress carefully using techniques like TLC or LC-MS. Quenching the reaction as soon as the starting material is consumed can prevent the formation of the di-formylated byproduct. Running the reaction at the lowest effective temperature will also help to control the reaction rate and selectivity.

  • Substituent Effects: Be mindful of highly activating substituents on your pyrazole ring, as these will increase the propensity for di-formylation. In such cases, even stricter control over stoichiometry and reaction conditions is necessary.

Section 2: Troubleshooting Workflow

This section provides a logical workflow to diagnose and resolve common issues during pyrazole formylation.

Troubleshooting_Workflow start Start: Pyrazole Formylation Experiment issue Identify Primary Issue start->issue regio_issue Poor Regioselectivity (C4 vs. C5 Isomers) issue->regio_issue Isomeric Mixture n_formyl_issue N-Formylation Side Product issue->n_formyl_issue N-H present di_formyl_issue Di-formylation/ Over-reaction issue->di_formyl_issue Multiple Products low_yield_issue Low Yield/ No Reaction issue->low_yield_issue Incomplete Conversion block_c4 Strategy: Block C4 Position (e.g., with an ester group) regio_issue->block_c4 adjust_subst Strategy: Modify Substituents (if synthesis allows) regio_issue->adjust_subst protect_n1 Strategy: Protect N1 Position (e.g., with aryl or alkyl group) n_formyl_issue->protect_n1 optimize_cond_n Strategy: Optimize Conditions (Lower Temp, Stoichiometry) n_formyl_issue->optimize_cond_n control_stoich Strategy: Control Stoichiometry (1.1-1.5 eq. Vilsmeier reagent) di_formyl_issue->control_stoich monitor_rxn Strategy: Monitor Reaction Progress (TLC, LC-MS) & Quench di_formyl_issue->monitor_rxn check_reagents Action: Verify Reagent Quality (Fresh POCl3, dry DMF) low_yield_issue->check_reagents end Successful Mono-formylation block_c4->end adjust_subst->end protect_n1->end optimize_cond_n->end control_stoich->end monitor_rxn->end increase_temp Action: Increase Reaction Temperature check_reagents->increase_temp check_ewg Analysis: Are there strong EWGs on the pyrazole ring? increase_temp->check_ewg ewg_present Consider alternative formylation methods (e.g., Duff or Rieche) check_ewg->ewg_present Yes check_ewg->end No, continue optimization ewg_present->end

Caption: A decision-making workflow for troubleshooting pyrazole formylation.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step protocol for a standard Vilsmeier-Haack formylation of an N-substituted pyrazole, designed to minimize common side reactions.

Protocol: Regioselective C4-Formylation of an N-Aryl Pyrazole

Objective: To synthesize a 4-formyl pyrazole from an N-aryl pyrazole with high regioselectivity and yield.

Materials:

  • N-Aryl pyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the N-aryl pyrazole (1.0 eq).

    • Dissolve the pyrazole in anhydrous DMF.

    • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Formation of the Vilsmeier Reagent and Reaction:

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to the appropriate temperature (typically between 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker of crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure 4-formyl pyrazole.

Data Presentation: Representative Reaction Conditions and Outcomes

Pyrazole SubstrateFormylating AgentConditionsMajor ProductTypical YieldReference
1-Phenyl-1H-pyrazolePOCl₃/DMF80 °C, 4h1-Phenyl-1H-pyrazole-4-carbaldehyde>90%General Knowledge
1H-PyrazolePOCl₃/DMF25-80 °CMixture of C4 and N1 formylationVariable[7]
3-Alkyl-5-chloro-1H-pyrazolePOCl₃/DMFReflux3-Alkyl-5-chloro-1H-pyrazole-4-carbaldehydeModerate[8]
1-Phenyl-1H-pyrazol-3-olPOCl₃/DMFNot specifiedVarious pyrazole-4-carbaldehydesNot specified[2]

Section 4: Mechanistic Insights

A deeper understanding of the reaction mechanism can aid in troubleshooting.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Pyrazole N-Substituted Pyrazole Pyrazole->Sigma_Complex Electrophilic Attack at C4 Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Rearomatization Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Salt->Hydrolysis Product 4-Formyl Pyrazole Hydrolysis->Product

Caption: The mechanism of the Vilsmeier-Haack formylation of a pyrazole.

The reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.[1][5] The electron-rich pyrazole ring then attacks the Vilsmeier reagent, typically at the C4 position, to form a resonance-stabilized intermediate known as a sigma complex. Subsequent elimination of a proton restores the aromaticity of the pyrazole ring, yielding an iminium salt. Finally, hydrolysis of the iminium salt during aqueous work-up furnishes the desired pyrazole-4-carbaldehyde.

References

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Available from: [Link]

  • ResearchGate. Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Available from: [Link]

  • SlideShare. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Bibliomed. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Available from: [Link]

  • National Center for Biotechnology Information. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Arkivoc. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • ACS Publications. Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Pyrazole Formylation

From the desk of the Senior Application Scientist Welcome to the technical support center dedicated to the formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development sci...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize reaction conditions, troubleshoot common issues, and deepen their understanding of this critical synthetic transformation. Pyrazole-4-carbaldehydes are invaluable building blocks in the synthesis of pharmaceuticals and functional materials. Achieving efficient, high-yield formylation is often a pivotal step in the synthetic route.

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own work. We will explore the nuances of the Vilsmeier-Haack reaction, the most prevalent method for this transformation, and address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding pyrazole formylation chemistry.

Q1: What are the most common methods for the formylation of pyrazoles?

There are several methods available, but the Vilsmeier-Haack reaction is by far the most widely used and versatile for pyrazoles.[1][2]

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][3] It is highly effective for electron-rich heterocyclic systems and generally provides good yields of the 4-formylpyrazole.[4][5]

  • Duff Reaction: This reaction employs hexamine (hexamethylenetetramine) in an acidic medium (e.g., trifluoroacetic acid) to formylate activated aromatic rings.[1][6][7] While more commonly used for phenols, it has been successfully applied to 1-phenyl-1H-pyrazole systems as a milder and safer alternative to the Vilsmeier-Haack reaction.[6][7]

  • Formylation with Formic Acid Esters: In some synthetic routes, pyrazoles are constructed from precursors that are formylated using reagents like methyl formate in the presence of a strong base.[8][9] This is typically part of a multi-step synthesis to build the pyrazole ring itself, rather than a direct formylation of a pre-existing pyrazole.

Q2: What is the mechanism of the Vilsmeier-Haack reaction on a pyrazole substrate?

The reaction is a classic electrophilic aromatic substitution (SEAr). It proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][10]

  • Electrophilic Attack: The pyrazole ring, being an electron-rich heterocycle, acts as a nucleophile. The C4 position, which has the highest electron density, attacks the electrophilic carbon of the Vilsmeier reagent.[11]

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[12]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole N-Substituted Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent (Attack at C4) Final_Product 4-Formylpyrazole Intermediate->Final_Product + H₂O (Work-up) Substrate_Reactivity Impact of Substituents on Reaction Rate Start Pyrazole Substrate EWG Has Electron- Withdrawing Group? Start->EWG EDG Has Electron- Donating Group? EWG->EDG No Slow Slow Reaction Rate (Requires forcing conditions) EWG->Slow Yes EDG->Slow No (Neutral) Fast Fast Reaction Rate EDG->Fast Yes

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde and its Analogs in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, pyrazole aldehydes serve as versatile building blocks for the synthesis of a wide array of biologically active m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrazole aldehydes serve as versatile building blocks for the synthesis of a wide array of biologically active molecules. Among these, 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde has emerged as a particularly valuable synthon, offering a unique combination of reactivity and functionality. This guide provides a detailed comparison of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde with other pyrazole aldehydes, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic endeavors.

Introduction to Pyrazole Aldehydes in Synthesis

Pyrazole-containing compounds are a prominent class of N-heterocycles due to their extensive applications in medicinal chemistry, agrochemicals, and material science. The introduction of a formyl group onto the pyrazole ring, creating pyrazole aldehydes, significantly enhances their synthetic utility. This aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including condensations, oxidations, reductions, and the construction of fused heterocyclic systems.

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich heterocyclic systems, including pyrazoles. This reaction typically involves the use of a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrazole ring, most commonly at the C4 position due to its higher electron density.

The Strategic Advantage of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde

The subject of this guide, 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde, possesses a unique substitution pattern that imparts distinct reactivity and synthetic potential. The presence of the chloro group at the 4-position and the methyl group at the 3-position influences the electronic properties and steric environment of the aldehyde, thereby affecting its behavior in subsequent reactions.

The chloro substituent acts as a mild electron-withdrawing group, which can enhance the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the chloro group can serve as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions, offering further avenues for molecular diversification. The methyl group, being electron-donating, can modulate the overall electron density of the pyrazole ring and influence the regioselectivity of certain reactions.

Comparative Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone for the synthesis of pyrazole-4-carbaldehydes. The efficiency of this reaction can be influenced by the nature of the substituents on the pyrazole ring.

General Workflow for Vilsmeier-Haack Formylation of Pyrazoles:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chlorodimethylformiminium chloride) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Substituted_Pyrazole Substituted Pyrazole Substituted_Pyrazole->Intermediate Electrophilic Attack Pyrazole_Carbaldehyde Pyrazole-4-carbaldehyde Intermediate->Pyrazole_Carbaldehyde Hydrolysis

Caption: General workflow for the Vilsmeier-Haack formylation of pyrazoles.

While direct, side-by-side comparative studies are limited in the literature, analysis of various reports allows for a qualitative assessment of the influence of substituents on the Vilsmeier-Haack formylation of pyrazoles.

Pyrazole PrecursorSubstituentsReported YieldReference
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one3-Me, 1-PhGood[1]
1,3-Disubstituted-5-chloro-1H-pyrazolesVarious alkyl and arylGood[2]
(E)-1-Aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine1-Aryl, 3-ThiophenylExcellent[3]
Substituted HydrazonesVariousGood to Excellent[3][4]

Causality Behind Experimental Choices:

The choice of the Vilsmeier-Haack reaction for the synthesis of these aldehydes is dictated by its reliability and applicability to a wide range of substituted pyrazoles. The use of excess POCl₃ can, in some cases, improve the yield of the formylated product. The reaction temperature and time are critical parameters that need to be optimized for each specific substrate to maximize the yield and minimize the formation of byproducts. For instance, in the synthesis of 1-methyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehyde, the reaction is typically initiated at a low temperature (ice bath) and then heated to 80°C for several hours.[4]

Comparative Reactivity in Downstream Applications

The true measure of a building block's utility lies in its performance in subsequent synthetic transformations. Here, we compare the reactivity of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde with other pyrazole aldehydes in key reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where an active methylene compound reacts with an aldehyde or ketone. The reactivity of the pyrazole aldehyde in this reaction is influenced by the electronic nature of its substituents.

Experimental Protocol for Knoevenagel Condensation of Pyrazole Aldehydes:

A mixture of the pyrazole-4-carbaldehyde (1 mmol), an active methylene compound (e.g., malononitrile, 1.1 mmol), and a catalytic amount of a base (e.g., piperidine or ammonium carbonate) in a suitable solvent (e.g., ethanol or water) is stirred at room temperature or heated under reflux. The reaction progress is monitored by TLC. Upon completion, the product is typically isolated by filtration or extraction.

Pyrazole AldehydeActive Methylene CompoundCatalystYieldReference
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeMalononitrileAmmonium CarbonateHigh[5]
Substituted Pyrazole AldehydesMalononitrileAcidic MediumModerate to Good[3]

The electron-withdrawing nature of the chloro group in 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde is expected to enhance the electrophilicity of the aldehyde carbonyl, potentially leading to faster reaction rates and higher yields in Knoevenagel condensations compared to pyrazole aldehydes bearing electron-donating groups.

Synthesis of Fused Heterocycles: Pyrazolo[3,4-d]pyrimidines

Pyrazole-4-carbaldehydes are key intermediates in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological activities. The general synthetic route involves the condensation of the pyrazole aldehyde with a suitable amine-containing reagent.

General Workflow for the Synthesis of Pyrazolo[3,4-d]pyrimidines:

G Pyrazole_Aldehyde Pyrazole-4-carbaldehyde Condensation_Product Condensation Intermediate Pyrazole_Aldehyde->Condensation_Product Amine_Reagent Amine-containing Reagent (e.g., Aminoguanidine) Amine_Reagent->Condensation_Product Condensation Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine Condensation_Product->Pyrazolopyrimidine Cyclization

Caption: General workflow for the synthesis of Pyrazolo[3,4-d]pyrimidines.

The substituents on the pyrazole aldehyde can influence the cyclization step. While specific comparative data is scarce, it is plausible that the electronic and steric properties of the substituents on the pyrazole ring can affect the reaction kinetics and overall yield of the fused heterocyclic product. The presence of the chloro group in 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde provides an additional site for further functionalization of the resulting pyrazolo[3,4-d]pyrimidine scaffold.

Conclusion

4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde stands out as a highly versatile and synthetically valuable building block. Its unique substitution pattern, featuring a moderately electron-withdrawing chloro group and an electron-donating methyl group, provides a fine balance of reactivity and opportunities for further molecular elaboration. While direct quantitative comparisons with other pyrazole aldehydes are not extensively documented, the available evidence suggests that its enhanced electrophilicity and the presence of a functionalizable chloro group offer distinct advantages in various synthetic transformations, including Knoevenagel condensations and the construction of fused heterocyclic systems. For researchers aiming to synthesize novel pyrazole-based compounds with diverse functionalities, 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde represents a strategic and powerful choice.

References

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Comparative

Differentiating Pyrazole Isomers: A Spectroscopic Comparison Guide for Researchers

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a critical step in the discovery and design of new therapeutic agents. Among these, pyra...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a critical step in the discovery and design of new therapeutic agents. Among these, pyrazole and its isomers are foundational scaffolds in a vast array of pharmaceuticals. Their biological activity is exquisitely dependent on the substitution pattern around the pyrazole ring. Consequently, the unambiguous differentiation of pyrazole isomers is not merely an academic exercise but a necessity for robust and reproducible pharmacological studies.

This guide provides an in-depth comparison of pyrazole isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern the distinct spectroscopic signatures of these isomers and providing field-proven experimental protocols.

The Challenge of Pyrazole Isomerism

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The isomeric challenge arises from the placement of substituents on the carbon and nitrogen atoms of the ring. For instance, a simple methyl-substituted pyrazole can exist as 1-methylpyrazole, 3-methylpyrazole, or 4-methylpyrazole, each with unique electronic and steric properties that translate into distinct spectroscopic fingerprints. Furthermore, N-unsubstituted pyrazoles can exhibit tautomerism, a phenomenon where a proton can shift between the two nitrogen atoms, leading to a dynamic equilibrium of isomers.[1] This guide will equip you with the knowledge to confidently distinguish these subtle but significant structural variations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of pyrazole isomers. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus in the molecule.

¹H NMR Spectroscopy: A Window into Proton Environments

The chemical shifts (δ) and coupling constants (J) of the protons on the pyrazole ring are highly sensitive to the position of substituents. In an unsubstituted pyrazole, the protons at the C3 and C5 positions are chemically equivalent due to rapid tautomerism, while the C4 proton is distinct. Substitution breaks this symmetry, leading to predictable changes in the spectrum.

For example, in 3-methylpyrazole , the methyl group at the C3 position will cause a downfield shift of the adjacent C4 proton and an upfield shift of the C5 proton compared to the parent pyrazole. Conversely, in 4-methylpyrazole , the methyl group at C4 will influence the chemical shifts of the C3 and C5 protons, which will be equivalent.

Key Differentiating Features in ¹H NMR:

  • Chemical Shifts: The electron-donating or withdrawing nature of a substituent significantly impacts the shielding of nearby protons. Electronegative groups will deshield adjacent protons, shifting their signals downfield.

  • Coupling Constants: The magnitude of the coupling constant between adjacent protons (³JHH) can provide information about the bond angles and, by extension, the substitution pattern.

  • Number of Signals: The number of distinct signals in the aromatic region of the spectrum directly corresponds to the number of non-equivalent protons on the pyrazole ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the pyrazole ring. The chemical shifts of the carbon atoms are even more sensitive to the electronic effects of substituents than proton shifts.

The carbon atoms C3 and C5 in the pyrazole ring are significantly influenced by the neighboring nitrogen atoms, causing them to be strongly deshielded.[2] The position of a substituent will have a pronounced effect on the chemical shift of the carbon to which it is attached (the ipso-carbon) and the adjacent carbons. For instance, the C4 carbon in pyrazoles with a hydrogen at this position typically resonates around 106 ppm.[2]

Table 1: Comparative ¹H and ¹³C NMR Data for Methylpyrazole Isomers

IsomerProton Chemical Shifts (δ, ppm)Carbon Chemical Shifts (δ, ppm)
3-Methylpyrazole H4: ~6.1 ppm, H5: ~7.5 ppm, CH₃: ~2.3 ppm[3]C3: ~148 ppm, C4: ~105 ppm, C5: ~134 ppm, CH₃: ~13 ppm
4-Methylpyrazole H3/H5: ~7.5 ppm, CH₃: ~2.1 ppmC3/C5: ~138 ppm, C4: ~115 ppm, CH₃: ~10 ppm

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: Unveiling Functional Groups and Bonding

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.[4] While the IR spectra of pyrazole isomers can be complex, several key regions can be used for differentiation.

The N-H stretching vibration in N-unsubstituted pyrazoles is a prominent feature, typically appearing as a broad band in the region of 3100-3500 cm⁻¹. The exact position and shape of this band are sensitive to hydrogen bonding, which can be influenced by the substitution pattern.[5] For instance, intermolecular hydrogen bonding can be sterically hindered by bulky substituents near the N-H group.

The C=N and C=C stretching vibrations within the pyrazole ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. The positions and intensities of these bands are characteristic of the substitution pattern and can be used to distinguish between isomers. Additionally, C-H stretching and bending vibrations of the ring and substituents provide further diagnostic information.

Key Differentiating Features in IR Spectroscopy:

  • N-H Stretching Region (for N-unsubstituted pyrazoles): The position and broadness of the N-H band can indicate the extent of hydrogen bonding.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of bands that is unique to each isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The pyrazole ring is an aromatic system with π-electrons that can be excited by UV radiation. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the electronic effects of substituents.

Generally, pyrazole and its simple alkyl derivatives exhibit absorption bands in the range of 210-230 nm.[6][7] Substituents that extend the conjugation of the π-system, such as phenyl or nitro groups, will cause a bathochromic (red) shift to longer wavelengths. The position of the substituent can also influence the λmax. For example, a substituent at the C3 or C5 position may have a different effect on the electronic transitions compared to a substituent at the C4 position.

While UV-Vis spectroscopy may not always be sufficient for unambiguous isomer identification on its own, it can provide valuable complementary data, especially when comparing a series of related isomers.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[8] The fragmentation pattern of a molecule upon ionization is often unique and can be used to deduce its structure.

In the mass spectra of pyrazole isomers, the molecular ion peak (M⁺) is typically observed. The subsequent fragmentation pathways are influenced by the position of the substituents. Common fragmentation patterns for pyrazoles involve the loss of small, stable molecules such as HCN, N₂, or radicals from the substituents.[9]

For example, the fragmentation of methylpyrazoles will likely involve the loss of a methyl radical (•CH₃) or the rearrangement and loss of HCN. The relative abundance of the fragment ions can differ significantly between isomers, providing a basis for their differentiation.

Key Differentiating Features in Mass Spectrometry:

  • Molecular Ion Peak: Confirms the molecular weight of the isomer.

  • Fragmentation Pattern: The m/z values and relative intensities of the fragment ions are characteristic of the isomer's structure.

Table 2: Characteristic Mass Spectrometry Fragments for Methylpyrazoles

IsomerKey Fragment Ions (m/z)Likely Neutral Losses
3-Methylpyrazole 82 (M⁺), 81 (M-H)⁺, 54 (M-HCN)⁺, 42H, HCN[10]
4-Methylpyrazole 82 (M⁺), 81 (M-H)⁺, 55, 54H, C₂H₃

Note: Fragmentation patterns can be influenced by the ionization method used.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the pyrazole isomer.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

Instrument Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-5 seconds

  • Spectral Width: Appropriate for the expected chemical shift range

Instrument Parameters (¹³C NMR):

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film for Solids):

  • Dissolve a small amount (2-5 mg) of the solid pyrazole isomer in a few drops of a volatile solvent (e.g., methylene chloride, acetone).[11]

  • Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[11]

  • Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.[11]

  • Place the salt plate in the sample holder of the IR spectrometer.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry

Sample Introduction:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable pyrazole isomers.

  • Direct Infusion/Probe: For less volatile or thermally sensitive compounds.

Ionization Method:

  • Electron Ionization (EI): A common method that provides detailed fragmentation patterns.

  • Electrospray Ionization (ESI): A softer ionization technique that often results in a more prominent molecular ion peak.

Instrument Parameters:

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

  • Mass Range: Scan a range appropriate to cover the expected molecular ion and fragment masses.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of pyrazole isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Pyrazoles Pyrazole Isomers (e.g., 3-MePz, 4-MePz) NMR NMR Spectroscopy (¹H, ¹³C) Pyrazoles->NMR Dissolution in deuterated solvent IR IR Spectroscopy Pyrazoles->IR Thin film or KBr pellet UV_Vis UV-Vis Spectroscopy Pyrazoles->UV_Vis Solution in UV-transparent solvent MS Mass Spectrometry Pyrazoles->MS Introduction into mass spectrometer Spectra Acquired Spectra NMR->Spectra IR->Spectra UV_Vis->Spectra MS->Spectra Comparison Comparative Analysis of Spectral Data Spectra->Comparison Identification Isomer Identification Comparison->Identification

Caption: A generalized workflow for the spectroscopic differentiation of pyrazole isomers.

Conclusion

The differentiation of pyrazole isomers is a critical task in chemical research and drug development, and a multi-technique spectroscopic approach is the most reliable strategy. ¹H and ¹³C NMR spectroscopy provide the most definitive data for structural elucidation, while IR, UV-Vis, and Mass Spectrometry offer valuable complementary information. By understanding the principles behind the spectroscopic differences and adhering to rigorous experimental protocols, researchers can confidently and accurately characterize these important heterocyclic compounds.

References

  • Gîrdan, M. A., et al. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 2023. [Link].

  • ChemConnections. 13C NMR Spectroscopy. [Link].

  • Funar-Timofei, S., et al. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Molecules, 2022. [Link].

  • Fittschen, U. E. A., et al. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Advances, 2019. [Link].

  • L. A. E. Batista de Carvalho, et al. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 2021. [Link].

  • Göktaş, U., et al. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Pharmaceuticals, 2022. [Link].

  • Ferreira, V. F., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 2020. [Link].

  • Refn, S. Infra-red spectra of substituted pyrazolones and some reflexions on the hydrogen bonding. Spectrochimica Acta, 1961. [Link].

  • Santos, L. S., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography, 2012. [Link].

  • Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link].

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link].

  • Ashenhurst, J. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link].

  • Bull, S. D., et al. Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. Organic Letters, 2015. [Link].

  • Nunes, M. R. P., et al. Recent progress in chemosensors based on pyrazole derivatives. RSC Advances, 2020. [Link].

  • PubChem. 3-Methylpyrazole. [Link].

  • Royal Society of Chemistry. Preparing a sample for infrared spectroscopy. YouTube. [Link].

  • NPTEL-NOC IITM. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link].

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  • Elguero, J., et al. Some Considerations about the Structure of 3(5)Methylpyrazole. ResearchGate. [Link].

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Validation

Bioactivity Comparison of Pyrazole Derivatives: A Technical Guide

Executive Summary The pyrazole pharmacophore (1,2-diazole) remains a cornerstone in medicinal chemistry due to its unique ability to act as a bioisostere for amide and carboxylate moieties, facilitating diverse interacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole pharmacophore (1,2-diazole) remains a cornerstone in medicinal chemistry due to its unique ability to act as a bioisostere for amide and carboxylate moieties, facilitating diverse interactions with biological targets. This guide provides an objective, data-driven comparison of novel pyrazole derivatives against industry-standard controls (Celecoxib, Doxorubicin, and Ciprofloxacin).

Our analysis focuses on three critical therapeutic areas: Anti-inflammatory (COX-2 selectivity) , Anticancer (Kinase inhibition) , and Antimicrobial efficacy . The data presented is synthesized from recent high-impact structure-activity relationship (SAR) studies, offering a roadmap for lead optimization.

Part 1: Structural Activity Relationship (SAR) Landscape

The bioactivity of pyrazole derivatives is dictated by the electronic and steric environment of the pyrazole ring. The "Warhead" concept allows us to tune specificity by modifying substituents at the N1, C3, and C5 positions.

SAR Logic Visualization

The following diagram outlines the decision logic for optimizing pyrazole derivatives based on the desired therapeutic target.

SAR_Logic Root Pyrazole Scaffold Optimization Target_COX Target: COX-2 Inhibition Root->Target_COX Target_Cancer Target: Kinase Inhibition (EGFR/VEGFR) Root->Target_Cancer Target_Micro Target: Antimicrobial Root->Target_Micro COX_Mod1 N1 Substitution: Rigid Aryl Sulfonamides Target_COX->COX_Mod1 COX_Mod2 C5 Substitution: Bulky Lipophilic Groups (CF3) Target_COX->COX_Mod2 Can_Mod1 C4 Linker: Urea/Amide Bridges Target_Cancer->Can_Mod1 Can_Mod2 C3 Substitution: Heteroaryl Moieties Target_Cancer->Can_Mod2 Mic_Mod1 Hybridization: Fluoroquinolone Conjugates Target_Micro->Mic_Mod1 Mic_Mod2 N1 Substitution: Electron Withdrawing Groups Target_Micro->Mic_Mod2 COX_Result Outcome: High Selectivity Index (SI) COX_Mod1->COX_Result COX_Mod2->COX_Result Can_Result Outcome: ATP Pocket Binding Can_Mod1->Can_Result Can_Mod2->Can_Result Mic_Result Outcome: Membrane Permeability & Gyrase Inhibition Mic_Mod1->Mic_Result Mic_Mod2->Mic_Result

Figure 1: Strategic modification map for pyrazole scaffolds based on therapeutic intent.

Part 2: Head-to-Head Performance Data

The following tables synthesize experimental data comparing novel derivatives against standard-of-care drugs.

Anti-Inflammatory Performance (Target: COX-2)

Objective: Achieve high potency against COX-2 while minimizing COX-1 inhibition to reduce gastric side effects. Standard Control: Celecoxib (Selective COX-2 inhibitor).[1]

Compound ClassDerivative IDCOX-2 IC50 (μM)COX-1 IC50 (μM)Selectivity Index (SI)Performance vs. Celecoxib
Standard Celecoxib 0.052 - 0.22 >15.0 ~70 - 300 Baseline
Pyrazole-BenzenesulfonamidePYZ20 [1]0.33>100>303Higher Selectivity
Pyridazinone-PyrazoleCmpd 26b [2]0.043>100>2300Superior Potency & SI
Pyrazole-EsterCmpd 15d [3]0.0595.8298.7Comparable Potency

Technical Insight: Compound 26b demonstrates that fusing the pyrazole ring with a pyridazinone moiety significantly enhances the fit within the COX-2 hydrophobic side pocket, yielding a Selectivity Index (SI) far superior to the commercial standard.

Anticancer Efficacy (Target: Breast Cancer MCF-7)

Objective: Induce apoptosis via kinase inhibition (EGFR/VEGFR) or DNA intercalation. Standard Control: Doxorubicin (Anthracycline antibiotic).

Compound ClassDerivative IDMCF-7 IC50 (μM)Mechanism of ActionPerformance vs. Doxorubicin
Standard Doxorubicin 0.95 - 4.17 DNA Intercalation Baseline
Pyrazole-CarbaldehydeCmpd 43 [4]0.25PI3K Inhibition3.8x More Potent
Pyrazole-BenzamideCmpd 55 [5]6.53Tubulin PolymerizationLower Potency (Less Toxic)
Pyrazole-Urea HybridCmpd 17 [5]2.89VEGFR-2 InhibitionComparable

Technical Insight: While Doxorubicin is potent, it suffers from cardiotoxicity. The Pyrazole-Carbaldehyde derivative (Cmpd 43) offers a targeted approach (PI3K inhibition) with significantly higher potency in vitro, suggesting a better therapeutic window.

Antimicrobial Activity (Target: S. aureus)

Objective: Overcome resistance mechanisms in Gram-positive bacteria. Standard Control: Ciprofloxacin (Fluoroquinolone).

Compound ClassDerivative IDMIC (μg/mL)Fold-Change vs Control
Standard Ciprofloxacin 0.25 Baseline
Pyrazole-Ciprofloxacin HybridCmpd 7k [6]0.1252x More Potent
Pyrazole-TriazoleCmpd 21 [7]10 - 1540x Less Potent
Coumarin-PyrazoleCmpd 23 [7]1.566x Less Potent

Technical Insight: Hybridization is the key strategy here. Covalently linking a pyrazole moiety to the ciprofloxacin scaffold (Cmpd 7k) improves membrane permeability and dual-targeting capability, effectively halving the Minimum Inhibitory Concentration (MIC).

Part 3: Experimental Protocols for Validation

To replicate the data above, the following "Self-Validating" protocols are recommended. These workflows include internal checkpoints to ensure data integrity.

Protocol A: COX-2 Inhibition Screening (Colorimetric)[3]

Principle: Measures the peroxidase activity of cyclooxygenase by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Reagent Prep: Reconstitute lyophilized COX-2 (human recombinant) in 100mM Tris-HCl (pH 8.0).

  • Inhibitor Incubation:

    • Mix 10 μL of Pyrazole Derivative (varying concentrations) with 10 μL of Enzyme.

    • Checkpoint: Include a "No Enzyme" blank to rule out non-specific TMPD oxidation by the compound itself.

    • Incubate for 10 mins at 25°C.

  • Substrate Addition: Add 10 μL Arachidonic Acid + 10 μL TMPD.

  • Measurement: Read Absorbance at 590 nm after 5 mins.

  • Calculation:

    
    
    
Protocol B: MTT Cell Viability Assay (Anticancer)[4]

Principle: Conversion of MTT tetrazolium to purple formazan by mitochondrial reductase in living cells.

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add Pyrazole derivatives (0.1 - 100 μM).

    • Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 μL MTT (5 mg/mL). Incubate 4h. Dissolve crystals in DMSO.

  • Validation: Absorbance at 570 nm.

    • Integrity Check: The OD of the Vehicle Control must be > 0.75 for the assay to be valid.

Workflow Visualization

The following diagram illustrates the validated screening cascade for identifying a lead pyrazole candidate.

Screening_Workflow Start Library Synthesis (Microwave Assisted) Step1 Primary Screen (Single Dose 10μM) Start->Step1 Decision1 >50% Inhibition? Step1->Decision1 Step2 IC50 Determination (Dose Response) Decision1->Step2 Yes Discard Discard Decision1->Discard No Step3 Selectivity Profiling (Counter-Screen) Step2->Step3 Step4 ADME/Tox Prediction (In Silico) Step3->Step4 Lead Lead Candidate Step4->Lead

Figure 2: Validated screening cascade from synthesis to lead identification.

References

  • Chen, et al. "Synthesis and evaluation of a new class of COX-I/II inhibitory dihydropyrazole sulfonamide derivatives."[1] Bioorganic & Medicinal Chemistry Letters.

  • RSC Advances. "NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead." Royal Society of Chemistry.

  • ResearchGate. "Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition."

  • Thangarasu, et al. "Novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors."[2] MDPI Molecules.

  • Nossier, et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." MDPI Pharmaceuticals.

  • NIH. "Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids." PMC.[3]

  • Antibacterial Pyrazoles. "Tackling resistant bacteria: A review." PMC.[3]

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Comparative

A Comparative Crystallographic Guide to 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde Derivatives: Unveiling Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a versatile scaffold, forming the core of numerous therapeutic agents with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a versatile scaffold, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount in governing their interaction with biological targets. This guide offers an in-depth comparative analysis of the crystal structure of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the synthesis of bioactive compounds, and its derivatives. By examining the subtle yet significant variations in their solid-state architecture, we aim to provide valuable insights for the rational design of next-generation pyrazole-based therapeutics.

The Foundational Scaffold: Synthesis and Crystallization of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

The synthesis of the title compound, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is most commonly achieved through the Vilsmeier-Haack reaction.[2] This electrophilic substitution reaction is a powerful tool for the formylation of electron-rich heterocyclic systems. The choice of this method is predicated on its efficiency and regioselectivity, reliably introducing the carbaldehyde group at the 4-position of the pyrazole ring.

Experimental Protocol: Synthesis

A typical synthetic procedure involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with a Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the pyrazole ring, followed by hydrolysis to yield the desired aldehyde.[3]

Step-by-Step Synthesis:

  • Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to dimethylformamide with stirring.

  • Reaction with Pyrazolone: The starting material, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, is then added to the freshly prepared Vilsmeier reagent.

  • Reaction Progression: The reaction mixture is heated to facilitate the formylation and chlorination at the C5 position.

  • Work-up: Upon completion, the reaction mixture is carefully quenched with ice water and neutralized, leading to the precipitation of the crude product.

  • Purification: The crude solid is collected by filtration, washed, and purified by recrystallization to afford the final compound.[4]

Experimental Protocol: Recrystallization for X-ray Quality Crystals

Obtaining high-quality single crystals is a critical prerequisite for accurate X-ray crystallographic analysis. The process of recrystallization is both an art and a science, aiming to slowly grow well-ordered crystals from a supersaturated solution.[5]

Step-by-Step Recrystallization:

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. For many pyrazole derivatives, ethanol or a mixture of ethyl acetate and petroleum ether is effective.[6]

  • Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to create a saturated solution.

  • Slow Cooling: The hot solution is allowed to cool slowly and undisturbed to room temperature. This slow cooling is crucial for the formation of large, well-defined crystals.[7]

  • Crystal Growth: As the solution cools, the solubility of the compound decreases, leading to the gradual formation of crystals.

  • Isolation: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried.

Sources

Validation

A Senior Application Scientist's Guide to the Formylation of Pyrazoles: Evaluating Efficacy and Method Selection

The introduction of a formyl group (–CHO) onto a pyrazole core is a cornerstone transformation in synthetic and medicinal chemistry. 4-Formylpyrazoles, in particular, are versatile intermediates, serving as critical buil...

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of a formyl group (–CHO) onto a pyrazole core is a cornerstone transformation in synthetic and medicinal chemistry. 4-Formylpyrazoles, in particular, are versatile intermediates, serving as critical building blocks for a vast array of bioactive molecules, including anti-inflammatory, anticancer, and antimicrobial agents, as well as functional materials used in dyes and organic electronics.[1][2] However, the successful and regioselective formylation of the pyrazole nucleus is not trivial and hinges on the careful selection of the appropriate formylating agent and reaction conditions.

This guide provides an in-depth comparison of the most prevalent formylating agents for pyrazoles. We will dissect the mechanistic nuances of each method, present supporting experimental data, and offer detailed protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.

The Electrophilic Nature of the Pyrazole Ring: The Basis of Reactivity

The pyrazole ring is an electron-rich, five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2][3] This electron richness makes it susceptible to electrophilic aromatic substitution, the fundamental mechanism underlying most formylation reactions. The key to successful formylation lies in controlling the regioselectivity of this substitution.

The electron density within the pyrazole ring is not uniform. The C4 position is the most electron-rich and, consequently, the most nucleophilic position, making it the primary target for electrophilic attack.[3][4] The C3 and C5 positions are comparatively electron-deficient. This inherent electronic preference is the primary reason why C4-formylation is the most commonly observed outcome. However, steric hindrance from bulky substituents on the ring (at N1, C3, or C5) and the specific nature of the electrophile can influence the final regiochemical outcome.[3]

Comparative Analysis of Key Formylating Agents

We will now evaluate four of the most significant methods for pyrazole formylation: the Vilsmeier-Haack reaction, the Duff reaction, the Rieche formylation, and the use of Dimethylformamide Dimethyl Acetal (DMF-DMA).

The Vilsmeier-Haack Reaction: The Gold Standard

The Vilsmeier-Haack reaction is arguably the most widely used and reliable method for the formylation of electron-rich heterocycles, including pyrazoles.[5][6] It typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which react in situ to form the electrophilic chlorodimethyliminium ion, commonly known as the Vilsmeier reagent.[7][8]

Mechanism and Rationale:

The reaction begins with the activation of DMF by POCl₃ to generate the highly electrophilic Vilsmeier reagent.[7] The electron-rich C4 position of the pyrazole ring then attacks this iminium ion.[9] Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up liberates the aldehyde and regenerates DMF.[7][8] The high efficiency and selectivity of this reaction stem from the potent electrophilicity of the Vilsmeier reagent, which readily reacts with the activated pyrazole ring under relatively mild conditions.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole (N-Substituted) Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazole->Intermediate Attack at C4 Product 4-Formylpyrazole Intermediate->Product Hydrolysis Hydrolysis H₂O Work-up

Caption: Vilsmeier-Haack reaction workflow.

Advantages:

  • High Yields: Generally provides good to excellent yields (often >80%).[9][10]

  • Excellent Regioselectivity: Highly selective for the C4 position in most N-substituted pyrazoles.[5]

  • Broad Substrate Scope: Tolerates a wide variety of substituents on the pyrazole ring.

Limitations:

  • Harsh Reagents: POCl₃ is corrosive and moisture-sensitive, requiring careful handling.

  • N-Unsubstituted Pyrazoles: Pyrazoles without a substituent on the nitrogen atom may fail to undergo formylation at the C4 position under these conditions.[5]

The Duff Reaction: A Milder Alternative

The Duff reaction offers a viable alternative to the Vilsmeier-Haack protocol, particularly when milder conditions are desired.[11][12] This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[13][14]

Mechanism and Rationale:

The Duff reaction is a type of Mannich reaction.[13] Under acidic conditions, HMTA decomposes to generate an electrophilic iminium species. The pyrazole attacks this electrophile, leading to an aminomethylated intermediate. Subsequent hydrolysis steps convert this intermediate into the final aldehyde product. The reaction's selectivity for the C4 position is generally good, and it avoids the use of phosphorus oxychloride.[11]

Duff_Reaction cluster_0 Reagent Activation & Reaction cluster_1 Hydrolysis Pyrazole N-Phenylpyrazole Intermediate Aminomethylated Intermediate Pyrazole->Intermediate HMTA HMTA + Acid HMTA->Intermediate Product 4-Formylpyrazole Intermediate->Product H2O H₂O H2O->Product

Sources

Comparative

A Head-to-Head Technical Comparison of Pyrazole-Based Fungicides for Crop Protection

In the dynamic landscape of agricultural science, the pyrazole class of fungicides has emerged as a cornerstone for effective fungal disease management. Characterized by their broad-spectrum activity and novel modes of a...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of agricultural science, the pyrazole class of fungicides has emerged as a cornerstone for effective fungal disease management. Characterized by their broad-spectrum activity and novel modes of action, these compounds are pivotal for researchers and crop protection professionals. This guide provides an in-depth, head-to-head comparison of prominent pyrazole-based fungicides, focusing on their efficacy, mechanisms of action, and the experimental data that underpins their field performance. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and methodological insights necessary to advance their work in crop protection.

The Rise of Pyrazole Fungicides: A Mechanistic Overview

Pyrazole-based fungicides are a diverse group of heterocyclic organic compounds that have seen significant development and commercialization over the past few decades. A substantial portion of their success can be attributed to their potent inhibition of fungal respiration, primarily by targeting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[1][2] This mode of action, classified under the Fungicide Resistance Action Committee (FRAC) Group 7, disrupts the pathogen's energy supply, leading to cessation of growth and eventual cell death.

The core chemical scaffold of these fungicides, the pyrazole ring, allows for extensive chemical modification. This versatility has led to the development of a range of active ingredients with distinct properties, target pathogen spectrums, and resistance profiles. This guide will focus on a comparative analysis of four leading pyrazole-based fungicides: Fluxapyroxad, Bixafen, Penthiopyrad, and the strobilurin fungicide with a pyrazole moiety, Pyraclostrobin.

The Succinate Dehydrogenase Inhibition (SDHI) Pathway

The primary target for the majority of pyrazole carboxamide fungicides is the succinate dehydrogenase (SDH) enzyme. This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate, thereby halting ATP production.

SDHI_Pathway TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Electron Transfer ATP ATP Production ETC->ATP Fungicide Pyrazole-Based SDHI Fungicide Fungicide->SDH Inhibition

Figure 1: Mechanism of Succinate Dehydrogenase Inhibition.

Comparative Efficacy: A Data-Driven Analysis

The true measure of a fungicide's utility lies in its performance against key agricultural pathogens. This section presents a comparative analysis of Fluxapyroxad, Bixafen, Penthiopyrad, and Pyraclostrobin against a panel of economically significant fungal species. The data is presented as the half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of the fungal growth in vitro. Lower EC50 values indicate higher efficacy.

In Vitro Efficacy (EC50) Data

The following table summarizes the EC50 values (in µg/mL) of the selected pyrazole-based fungicides against four major plant pathogens. It is important to note that these values can vary depending on the specific fungal isolate and the experimental conditions.

FungicideRhizoctonia solaniBotrytis cinereaFusarium graminearumSeptoria tritici
Fluxapyroxad 0.16[3]<0.01 - 4.19[4]1 - 5 (selective media)[5]Good to Excellent[6][7]
Bixafen ---Good[6]
Penthiopyrad 0.15[3]<0.01 - 59.65[4]--
Pyraclostrobin 0.25[3]Low Sensitivity (>50% resistant)[8]--

Note: "-" indicates that comprehensive, directly comparative data was not found in the performed searches. The efficacy of fungicides against Septoria tritici is often evaluated in field trials rather than through in vitro EC50 assays, hence the qualitative description.

In Vivo Performance Insights

While in vitro data provides a baseline for efficacy, in vivo performance under field conditions is the ultimate determinant of a fungicide's value.

  • Fluxapyroxad: Field trials across Europe have demonstrated that Fluxapyroxad provides robust control of Septoria tritici blotch in wheat.[6][7] It is often co-formulated with other fungicides, such as pyraclostrobin, to broaden the spectrum of activity and manage resistance.[9]

  • Bixafen: Bixafen, frequently used in combination with other active ingredients like prothioconazole and fluopyram, has shown good performance against Septoria tritici.[10]

  • Penthiopyrad: Studies on Botrytis cinerea in strawberries have shown that while effective, resistance can develop, highlighting the need for integrated pest management strategies.[4]

  • Pyraclostrobin: As a strobilurin fungicide, Pyraclostrobin has a different mode of action (QoI inhibitor, FRAC Group 11) but contains a pyrazole moiety. It has demonstrated efficacy against a range of pathogens; however, resistance in populations of Botrytis cinerea is a significant concern.[8]

Fungicide Profiles: A Closer Look at the Molecules

A deeper understanding of each fungicide's chemical structure and properties is crucial for appreciating their subtle differences in performance and application.

Fluxapyroxad
  • Chemical Structure: 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide[2][11]

  • Key Features: Fluxapyroxad exhibits both preventative and curative properties by inhibiting spore germination and mycelial growth.[2] Its systemic nature allows for distribution within the plant, providing protection to new growth.

  • Target Pathogens: Demonstrates strong activity against a broad range of pathogens including those responsible for leaf spots, blights, and rusts.[9]

Bixafen
  • Chemical Structure: N-(3',4'-dichloro-5-fluoro[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

  • Key Features: Bixafen is a highly effective SDHI fungicide known for its protective and curative action. It is primarily used in cereal crops.

  • Target Pathogens: Particularly effective against Septoria tritici and other cereal diseases.

Penthiopyrad
  • Chemical Structure: N-[2-(1,3-dimethylbutyl)phenyl]-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide

  • Key Features: Penthiopyrad is a broad-spectrum fungicide with protective and curative activity.

  • Target Pathogens: It is effective against a range of diseases in fruits, vegetables, and field crops, including Rhizoctonia solani and Botrytis cinerea.[3][4]

Pyraclostrobin
  • Chemical Structure: methyl N-(2-{[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl}phenyl)-N-methoxycarbamate[1]

  • Key Features: Although its primary mode of action is QoI inhibition, the presence of the pyrazole ring is a key structural feature. It offers broad-spectrum, long-lasting control and has been associated with plant health benefits.

  • Target Pathogens: Effective against a wide array of fungal pathogens across numerous crops.

Experimental Methodologies: Ensuring Scientific Rigor

The reliability of fungicide efficacy data is contingent upon the robustness of the experimental protocols employed. This section details the standard methodologies for in vitro and in vivo fungicide evaluation, providing a framework for reproducible and verifiable research.

In Vitro Mycelial Growth Inhibition Assay

This assay is fundamental for determining the intrinsic activity of a fungicide against a specific pathogen.

Figure 2: Workflow for Mycelial Growth Inhibition Assay.

Step-by-Step Protocol:

  • Preparation of Fungicide Stock Solutions: Dissolve the technical-grade fungicide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of dilutions of the stock solution to obtain a range of desired test concentrations.

  • Media Amendment: Add a precise volume of each fungicide dilution to molten potato dextrose agar (PDA) to achieve the final test concentrations. Also, prepare control plates with the solvent alone.

  • Plate Preparation: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut mycelial plugs from the actively growing edge of a pure culture of the target fungus. Place one plug in the center of each plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific fungus.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plates reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use this data to determine the EC50 value through probit analysis or other appropriate statistical methods.

In Vivo Protective and Curative Assays

These assays evaluate the fungicide's ability to protect the host plant from infection and to inhibit disease development after infection has occurred.

Step-by-Step Protocol:

  • Plant Propagation: Grow healthy, susceptible host plants to a suitable growth stage under controlled environmental conditions.

  • Fungicide Application:

    • Protective Assay: Apply the fungicide to the plants at various concentrations before inoculation with the pathogen.

    • Curative Assay: Inoculate the plants with the pathogen and then apply the fungicide at various time points after inoculation.

  • Inoculation: Prepare a spore suspension of the target pathogen and apply it uniformly to the plant surfaces.

  • Incubation: Place the plants in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature).

  • Disease Assessment: After a suitable incubation period, assess the disease severity on each plant using a standardized rating scale.

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control. This data can be used to determine the effective dose for disease management.

Structure-Activity Relationships and Resistance Management

The chemical structure of a pyrazole fungicide significantly influences its binding affinity to the SDH enzyme and, consequently, its efficacy. The pyrazole carboxamide scaffold is a common feature, with variations in the substituents on the pyrazole ring and the N-phenyl group leading to differences in activity and spectrum.

The widespread use of SDHI fungicides has led to the selection of resistant fungal populations. Resistance is often conferred by point mutations in the genes encoding the subunits of the SDH enzyme, which can reduce the binding affinity of the fungicide. To mitigate the development of resistance, it is crucial to:

  • Rotate and mix fungicides with different modes of action.

  • Use fungicides at the recommended label rates.

  • Employ integrated pest management (IPM) strategies that include cultural practices and resistant crop varieties.

Conclusion

The pyrazole-based fungicides, particularly the SDHIs, represent a powerful tool in the management of fungal diseases in modern agriculture. Fluxapyroxad, Bixafen, and Penthiopyrad each offer a unique spectrum of activity and have demonstrated high efficacy against key pathogens. While Pyraclostrobin belongs to a different FRAC group, its pyrazole moiety underscores the versatility of this chemical scaffold.

A thorough understanding of their comparative efficacy, mechanisms of action, and the principles of resistance management is paramount for their sustainable use. The experimental protocols detailed in this guide provide a foundation for researchers to conduct their own comparative studies and contribute to the development of the next generation of crop protection solutions.

References

  • Veloukas, T., & Karaoglanidis, G. S. (2017). Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. Plant Disease, 101(5), 813-821.
  • Stammler, G., Wolf, A., Glaettli, A., & Klappach, K. (2013). In vitro-activity of the SDHI-fungicide fluxapyroxad against Zymoseptoria tritici and other cereal pathogens. Julius-Kühn-Archiv, (442), 114.
  • Ajithkumar, K., et al. (2021). Sensitivity of Rhizoctonia solani Anastomosis Group 2-2 Isolates from Soybean and Sugar Beet to Selected SDHI and QoI Fungicides. Plant Disease, 105(11), 3568-3575.
  • Scalliet, G., et al. (2012). Mutagenesis and functional studies with succinate dehydrogenase inhibitors in the wheat pathogen Zymoseptoria tritici. PloS one, 7(5), e37409.
  • Ishii, H., Miyamoto, T., & Ushiki, J. (2011). Lack of cross-resistance to a novel succinate dehydrogenase inhibitor, fluxapyroxad, in Botrytis cinerea isolates resistant to boscalid. Pest management science, 67(4), 474-482.
  • Corteva Agriscience. (n.d.). Penthiopyrad. [Online] Available at: [Link]

  • Wikipedia. (2023). Fluxapyroxad. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of six SDHIs tested in this study. Fluxapyroxad (1), bixafen (2), penthiopyrad (3), boscalid (4), fluopyram (5) and isofetamid (6). [Online] Available at: [Link]

  • ResearchGate. (n.d.). The chemical structures of pyraclostrobin (a), prochloraz (b), and 2,4,6-trichlorophenol (c). [Online] Available at: [Link]

  • Jørgensen, L. N., et al. (2022). Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe. Frontiers in Agronomy, 4, 1029101.
  • Google Patents. (n.d.). CN103081933A - Bactericidal composition containing pyraclostrobin and fluxapyroxad.
  • Ashiq, S., et al. (2023).
  • Kim, Y. K., & Lee, C. U. (2016). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables.
  • The Pharma Innovation Journal. (2020). In vitro evaluation of the chemical fungicides against the fungus Botrytis ricini. [Online] Available at: [Link]

  • Zuleta, J. B., et al. (2024). Assessing Biofungicides and Host Resistance against Rhizoctonia Large Patch in Zoysiagrass. Horticulturae, 10(10), 969.
  • Blandino, M., et al. (2024). Assessment of the biological efficacy of chemical defense to prevent quality and yield loss due to Fusarium. Journal of Central European Agriculture, 25(3), 661-672.
  • Aucique-Pérez, C. E., et al. (2024). Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan. Frontiers in Fungal Biology, 5, 1381119.
  • Farmers Weekly. (2022). Two top fungicides 'almost inseparable' for septoria control. [Online] Available at: [Link]

  • AERU. (n.d.). Fluxapyroxad (Ref: BAS 700F). [Online] Available at: [Link]

  • Jørgensen, L. N., et al. (2022). Efficacy of common azoles and mefentrifluconazole against septoria, brown rust and yellow rust in wheat across Europe. Pest Management Science, 78(11), 4741-4752.
  • Google Patents. (n.d.). CN103081933A - Bactericidal composition containing pyraclostrobin and fluxapyroxad.

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